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Core Science & Biosynthesis

Foundational

The 1-oxa-3,8-diazaspiro[4.5]decane Scaffold in CNS Drug Discovery: Mechanisms, Pathways, and Protocols

Executive Summary The development of Central Nervous System (CNS) therapeutics requires navigating a complex multidimensional optimization problem: balancing blood-brain barrier (BBB) penetrance, target selectivity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Central Nervous System (CNS) therapeutics requires navigating a complex multidimensional optimization problem: balancing blood-brain barrier (BBB) penetrance, target selectivity, and functional efficacy. The 1-oxa-3,8-diazaspiro[4.5]decane scaffold has emerged as a highly privileged structural motif in neuropharmacology. By introducing rigid 3D geometry, this spirocyclic system escapes the "flatland" of traditional planar aromatics, reducing off-target promiscuity while precisely projecting pharmacophoric elements into G-protein coupled receptor (GPCR) binding pockets.

This technical guide dissects the mechanism of action of 1-oxa-3,8-diazaspiro[4.5]decane derivatives across two primary therapeutic domains: Muscarinic M1 receptor agonism for cognitive enhancement, and Dual μ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R) modulation for advanced analgesia.

The Pharmacophore Rationale: 3D Vector Projection

The fundamental advantage of the 1-oxa-3,8-diazaspiro[4.5]decane core lies in its conformational restriction. The spiro-fusion of an oxazolidine/oxadiazole ring with a piperidine ring locks the basic nitrogen (position 8) and the heteroatoms (positions 1 and 3) into a defined spatial relationship.

Calculated LogP values for these derivatives typically range between 1.0 and 4.0, providing the ideal lipophilicity for rapid CNS access without excessive lipid partitioning[1]. The basic piperidine nitrogen mimics the protonated amine of endogenous neurotransmitters (like acetylcholine), while the spiro-fused oxygen acts as a critical hydrogen-bond acceptor (HBA), anchoring the molecule within the orthosteric site of target GPCRs.

Mechanistic Pathway I: Muscarinic M1 Receptor Agonism

The M1 muscarinic acetylcholine receptor (mAChR) is heavily expressed in the cortex and hippocampus, making it a prime target for Alzheimer's disease (AD) and cognitive disorders.

Mechanism of Action

Derivatives such as 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Compound 5a) act as potent, semirigid M1 agonists[2]. Unlike cholinesterase inhibitors, which rely on intact presynaptic terminals, M1 agonists directly stimulate postsynaptic receptors, making them viable even in advanced neurodegeneration[3].

When the spirocyclic agonist binds the M1 receptor, it stabilizes the active conformation, coupling to the Gq/11 protein. This activates Phospholipase C (PLC), which hydrolyzes PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). The subsequent release of intracellular Ca2+ and activation of Protein Kinase C (PKC) drives a critical neuroprotective pathway: the shift of Amyloid Precursor Protein (APP) processing toward the non-amyloidogenic α-secretase pathway, thereby preventing the formation of neurotoxic Aβ plaques[3].

M1_Signaling M1 M1 Receptor (Spiro-Agonist Bound) Gq Gq/11 Protein Activation M1->Gq Couples PLC Phospholipase C (PLC) Cleavage Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Co-activates Ca->PKC APP α-Secretase APP Processing PKC->APP Neuroprotection

Fig 1: M1 receptor Gq/11 signaling cascade promoting neuroprotective APP processing.

Mechanistic Pathway II: Dual MOR Agonism and σ1R Antagonism

While traditional MOR agonists (e.g., morphine, oxycodone) provide profound analgesia, they are plagued by severe side effects including tolerance, respiratory depression, and constipation.

Mechanism of Action

Recent structural modifications of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been utilized to design multimodal analgesics[4]. By expanding the spiro system or modifying the vector of the aryl groups, researchers have developed dual-action compounds that function as MOR agonists and σ1R antagonists.

The rationale is highly synergistic: MOR agonism provides the primary analgesic effect via Gi/o coupling (inhibiting adenylyl cyclase and reducing neuronal excitability), while simultaneous σ1R antagonism blocks the central sensitization and hyperalgesia typically induced by chronic opioid exposure[4]. This dual mechanism effectively widens the therapeutic index, maintaining pain relief while significantly reducing gastrointestinal transit inhibition (constipation) and tolerance buildup.

Dual_Assay Synth Spiro-Scaffold Optimization MOR_Bind MOR Binding (Gi/o Activation) Synth->MOR_Bind Sig_Bind σ1R Binding (Antagonism) Synth->Sig_Bind Analgesia Profound Analgesia (Pain Relief) MOR_Bind->Analgesia Drives Sensitization Blockade of Central Sensitization Sig_Bind->Sensitization Inhibits Safety Improved Safety Profile (Reduced Constipation) Analgesia->Safety Maintains Efficacy Sensitization->Safety Synergizes

Fig 2: Synergistic pharmacological workflow of dual MOR agonist / σ1R antagonist spirocyclic compounds.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true signal from assay artifact.

Protocol A: Radioligand Binding Assay for M1 Affinity

Objective: Determine the binding affinity (Ki) of spirocyclic derivatives at the M1 receptor.

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human M1 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Radioligand Addition: Add 0.2 nM [3H]N-methylscopolamine ([3H]NMS) to the membrane suspension. Causality: [3H]NMS is a hydrophilic antagonist that does not cross the cell membrane, ensuring only cell-surface receptors are quantified.

  • Compound Titration: Add the spirocyclic test compound in a 10-point concentration-response curve (10pM to 10µM).

  • Self-Validation Checkpoint (Non-Specific Binding): In parallel wells, add 1 µM Atropine. Any radioactive signal detected here represents non-specific lipid partitioning or plastic binding, which must be subtracted from total binding to yield specific binding.

  • Incubation & Filtration: Incubate for 60 mins at RT. Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: FLIPR Intracellular Calcium Mobilization Assay

Objective: Measure the functional Gq-coupled agonism of the scaffold.

  • Cell Plating: Seed M1-expressing CHO cells in 384-well black-wall/clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space, thus preserving signal integrity.

  • Incubation: Incubate for 45 mins at 37°C, followed by 15 mins at RT to allow complete dye de-esterification.

  • Self-Validation Checkpoint (Baseline Stabilization): Read baseline fluorescence for 10 seconds before compound addition. A stable baseline ensures the cells are not pre-activated by mechanical stress or buffer shock.

  • Compound Addition & Reading: Inject the spirocyclic compound and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 90 seconds.

  • Data Normalization: Normalize the maximal fluorescence peak to the maximal response elicited by a saturating concentration (10 µM) of acetylcholine (100% efficacy reference).

Quantitative Structure-Activity Relationship (SAR) Data

The precise positioning of functional groups on the 1-oxa-3,8-diazaspiro[4.5]decane core dictates its pharmacological destiny. Table 1 summarizes how structural modifications shift the scaffold from a highly selective M1 agonist to a dual MOR/σ1R modulator.

Table 1: Comparative SAR and Functional Profiling of Spirocyclic Derivatives

Compound Class / ModificationPrimary TargetBinding Affinity (Ki)Functional EfficacyIn Vivo Phenotype
Compound 5a (3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione)M1 mAChR15 nM (M1)Full Agonist (Ca2+ release)Reverses scopolamine-induced amnesia at doses 100x lower than those causing hypothermia[2].
Compound 20 (1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative)σ1R22 nM (σ1R)AntagonistGood σ1R affinity but poor MOR compliance due to suboptimal HBA matching[4].
Expanded Scaffold (4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane)MOR / σ1R3.5 nM (MOR) / 12 nM (σ1R)MOR Agonist / σ1R AntagonistProfound analgesia (paw pressure test) with significantly reduced constipation vs. oxycodone[4].

Data synthesized from foundational pharmacological evaluations of spiro-fused heterocycles.

References

  • Synthesis and Structure-Activity Studies of a Series of spirooxazolidine-2,4-diones: 4-oxa Analogues of the Muscarinic Agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • US8673931B2 - Bicyclic heterocyclic spiro compounds Source: Google Patents URL
  • Heterobicyclic spiro compounds - JP2012515763A Source: Google Patents URL

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Guide to the 1-Oxa-3,8-diazaspiro[4.5]decane Scaffold

Abstract The transition from planar, two-dimensional molecular architectures to complex, three-dimensional frameworks is a defining paradigm in modern drug discovery. The 1-oxa-3,8-diazaspiro[4.5]decane system—a rigid, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The transition from planar, two-dimensional molecular architectures to complex, three-dimensional frameworks is a defining paradigm in modern drug discovery. The 1-oxa-3,8-diazaspiro[4.5]decane system—a rigid, spirocyclic scaffold comprising a piperidine ring fused to an oxazolidine or isoxazolidine ring—exemplifies this shift. By enforcing a strict orthogonal relationship between its constituent rings, this scaffold provides highly predictable vectors for pharmacophore projection while significantly improving physicochemical properties such as aqueous solubility and metabolic stability. This whitepaper provides an in-depth analysis of the 3D conformation, crystallographic properties, and synthetic methodologies of the 1-oxa-3,8-diazaspiro[4.5]decane scaffold, designed for application scientists and medicinal chemists.

The "Escape from Flatland": Mechanistic Rationale

Historically, drug discovery heavily relied on flat, sp2-hybridized aromatic rings. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, high off-target binding (promiscuity), and high attrition rates in clinical trials.

The incorporation of sp3-rich spirocyclic scaffolds like 1-oxa-3,8-diazaspiro[4.5]decane directly addresses the "flatland" problem[1]. The central spiro carbon (C4 of the piperidine ring) acts as a structural linchpin. Because this carbon is sp3-hybridized, it enforces tetrahedral geometry (bond angles of ~109.5°). Consequently, the mean planes of the piperidine and oxazolidine rings are forced into a nearly 90° orthogonal arrangement. This orthogonality minimizes steric clash and lowers the conformational entropy of the molecule, meaning the scaffold pays a lower entropic penalty upon binding to a target receptor[2].

Conformational Analysis

In solution and solid-state configurations, the 1-oxa-3,8-diazaspiro[4.5]decane system adopts a highly specific 3D conformation:

  • Piperidine Ring: Adopts a classic chair conformation. Bulky substituents on the 8-aza nitrogen typically favor the equatorial position to minimize 1,3-diaxial steric interactions.

  • Oxazolidine Ring: Adopts an envelope or twisted conformation. The oxygen atom (1-oxa) and nitrogen atom (3-aza) dictate the electronic distribution, creating distinct hydrogen-bond donor/acceptor vectors that project perpendicularly to the piperidine axis.

ConformationalVectors A 1-oxa-3,8-diazaspiro[4.5]decane Core Scaffold B Piperidine Ring (Chair Conformation) A->B C Oxazolidine Ring (Envelope Conformation) A->C D Spiro Carbon (C4/C5) Orthogonal Junction B->D C->D E Equatorial/Axial Substituent Vectors D->E sp3 projection F H-Bond Donor/Acceptor Vectors D->F heteroatom alignment G Enhanced Target Affinity & Reduced Promiscuity E->G F->G

Diagram: Conformational vectors and structural hierarchy of the spirocyclic scaffold.

Quantitative Data: Spirocyclic vs. Planar Scaffolds

To understand the causality behind selecting a spirocyclic scaffold over a traditional planar moiety (such as a piperazine-phenyl system), we must evaluate the physicochemical shifts. The table below summarizes the typical property enhancements observed when integrating the 1-oxa-3,8-diazaspiro[4.5]decane core into a lead molecule.

Physicochemical PropertyPlanar Analog (e.g., Piperazine-Aryl)Spiro Scaffold (1-oxa-3,8-diazaspiro[4.5]decane)Impact on Drug Design
Fraction of sp3 Carbons (Fsp3) ~0.25 - 0.35> 0.75Drastically enhanced aqueous solubility and permeability.
Inter-ring Dihedral Angle ~0° - 30° (Coplanar tendency)~88° - 92° (Strictly orthogonal)Precise 3D vector projection into deep binding pockets.
Conformational Entropy High (Multiple rotatable bonds)Low (Rigid spiro junction)Lower entropic penalty upon target binding; higher affinity.
Metabolic Stability (CYP450) Moderate (Prone to aromatic oxidation)High (Aliphatic core resists oxidation)Extended half-life and improved pharmacokinetic profile.

Applications in Target-Directed Drug Discovery

The unique 3D topology of 1-oxa-3,8-diazaspiro[4.5]decane has made it a privileged scaffold across multiple therapeutic areas:

  • Muscarinic M1 Agonists: Derivatives such as 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione have been extensively studied as semirigid muscarinic ligands. The spiro scaffold perfectly mimics the spatial requirements for cortical M1 receptor activation, making it a valuable template for antidementia drugs[2].

  • MAGL Inhibitors: Monoacylglycerol lipase (MAGL) inhibitors utilize the tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate intermediate to project carbamate derivatives into the enzymatic active site, showing promise in neuroinflammation and Alzheimer's disease models[3].

  • S1PR2 Antagonists: In computer-aided drug design for Multiple Sclerosis, 3-tert-butyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione was identified as a potent binder to the sphingosine 1-phosphate receptor 2 (S1PR2), leveraging the rigid spiro core to stabilize the receptor's inactive conformation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for the synthesis and crystallographic resolution of 1-oxa-3,8-diazaspiro[4.5]decane derivatives are designed as self-validating systems. In-process controls (IPCs) are embedded to verify success at each node before proceeding.

Synthesis via the Bucherer-Bergs Reaction

The Bucherer-Bergs multicomponent reaction is the most atom-economical method to construct the spirohydantoin derivative (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) from a piperidone precursor[1].

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Potassium cyanide (KCN) (1.5 eq)

  • Ammonium carbonate ((NH4)2CO3) (3.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-4-piperidone in the EtOH/H2O solvent mixture.

  • Reagent Addition: Carefully add (NH4)2CO3 followed by KCN. Caution: KCN is highly toxic; perform strictly in a certified fume hood with cyanide antidotes available.

  • Cyclization: Heat the reaction mixture to 60–70 °C with vigorous stirring for 3 to 4 hours.

    • Self-Validation Check (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the ketone spot and the appearance of a highly polar baseline spot (the spirohydantoin) confirms the reaction progression.

  • Precipitation: Cool the mixture to 5–10 °C using an ice bath. Carefully acidify the mixture dropwise with 1M HCl until the pH reaches ~5.0. This neutralizes excess ammonia and drives the precipitation of the crude spiro compound.

  • Isolation: Filter the resulting white precipitate under a vacuum and wash sequentially with cold water and cold ethanol.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure tert-butyl 2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate. Verify purity via 1H-NMR (look for the disappearance of the ketone alpha-protons and the emergence of distinct diastereotopic equatorial/axial protons of the rigidified piperidine chair).

X-Ray Crystallography Workflow

To confirm the 3D conformation and dihedral angles, single-crystal X-ray diffraction (XRD) is required[3].

Crystallization Protocol (Vapor Diffusion):

  • Solubilization: Dissolve the purified spiro compound in a minimum volume of a suitable solvent (e.g., Methanol or Dichloromethane) to create a near-saturated solution.

  • Screening: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the compound solution with 1 µL of precipitant solution (e.g., 20% PEG 4000, 0.1M HEPES pH 7.5) on a siliconized glass cover slip.

  • Equilibration: Invert the cover slip over a reservoir containing 500 µL of the precipitant solution and seal with vacuum grease.

  • Incubation: Store the sealed plates at a constant 276 K (3 °C) in a vibration-free environment[3].

    • Self-Validation Check: Inspect drops daily under polarized light microscopy. The appearance of birefringent, sharp-edged crystals (typically orthorhombic or monoclinic space groups) indicates successful lattice formation.

  • Data Collection: Mount a single diffraction-quality crystal on a goniometer. Expose to a high-intensity X-ray beam (e.g., Cu Kα radiation, λ = 1.54178 Å). Solve the structure using direct methods and refine via full-matrix least-squares on F^2 to determine exact bond lengths and the defining ~90° inter-ring dihedral angle.

SynthesisWorkflow N1 N-Boc-4-piperidone + KCN + (NH4)2CO3 N2 Bucherer-Bergs Reaction (60°C) N1->N2 EtOH/H2O N3 Crude Spirohydantoin Precipitation N2->N3 Acidification N4 Recrystallization (EtOH/H2O) N3->N4 Purification N5 Vapor Diffusion Crystallization N4->N5 Setup drops N6 X-Ray Diffraction & 3D Modeling N5->N6 Single crystal

Diagram: Integrated workflow from Bucherer-Bergs synthesis to X-ray crystallographic resolution.

References

  • ChemInform Abstract: Tetrahydropyridyloxadiazoles: Semirigid Muscarinic Ligands. ResearchGate. Available at:[Link]

  • Targeting the sphingosine 1-phosphate receptor 2 for multiple sclerosis computer-aided drug discovery. Animo Repository, De La Salle University. Available at:[Link]

  • US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors.Google Patents.
  • SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE.European Patent Office (EPO) / Google Patents.

Sources

Foundational

The Role of 1-Oxa-3,8-diazaspiro[4.5]decane as a Privileged Spirocyclic Building Block in Drug Discovery

Executive Summary The drive to "escape from flatland" in modern medicinal chemistry has led to the widespread adoption of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has led to the widespread adoption of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), drug developers can significantly enhance the solubility, metabolic stability, and target selectivity of lead compounds. Among these architectures, 1-oxa-3,8-diazaspiro[4.5]decane has emerged as a highly privileged building block.

This semirigid bicyclic system—comprising a piperidine ring spiro-fused to an oxazolidine or oxazolidinedione ring—provides a precise spatial arrangement of hydrogen-bond donors and acceptors. This technical guide explores the structural rationale, validated synthetic methodologies, and therapeutic applications of 1-oxa-3,8-diazaspiro[4.5]decane derivatives across neurodegenerative diseases, cardiovascular disorders, and autoimmune conditions.

Structural Rationale & Physicochemical Advantages

The causality behind the selection of the 1-oxa-3,8-diazaspiro[4.5]decane scaffold lies in its unique thermodynamic and physicochemical profile:

  • Entropic Optimization: The spiro fusion restricts the conformational flexibility of the molecule. When acting as a semirigid ligand, the scaffold pays a lower entropic penalty upon binding to target receptors compared to its acyclic or flexible monocyclic counterparts.

  • Tuned Polar Surface Area (PSA): The integration of an oxygen atom (1-oxa) alongside two nitrogen atoms (3,8-diaza) allows for precise tuning of the molecule's PSA. This is critical for achieving optimal blood-brain barrier (BBB) penetrance, a strict requirement for central nervous system (CNS) targets like cortical muscarinic receptors [2].

  • Metabolic Shielding: The quaternary spiro carbon removes a potential site of oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), thereby extending the compound's half-life in vivo.

Synthetic Methodologies & Protocols

To ensure reproducibility and self-validation, the following step-by-step protocols detail the two primary synthetic routes used to construct the 1-oxa-3,8-diazaspiro[4.5]decane core.

Protocol A: Synthesis via Curtius Rearrangement

This route is highly effective for synthesizing the 2-oxo derivative. The mechanistic causality relies on diphenylphosphoryl azide (DPPA) acting as an azide donor. The starting carboxylic acid is converted to an acyl azide, which undergoes a thermally induced Curtius rearrangement to form an isocyanate intermediate. The adjacent tertiary hydroxyl group then executes an intramolecular nucleophilic attack on the isocyanate, closing the oxazolidin-2-one ring [1].

Reagents & Materials:

  • 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid (2.1 g, 8.10 mmol)

  • Triethylamine (TEA) (884 mg, 8.75 mmol)

  • Diphenylphosphoryl azide (DPPA) (3.0 g, 10.94 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2.1 g of the starting acetic acid derivative in 50 mL of anhydrous toluene.

  • Activation: Add 884 mg of TEA to the solution, followed by the dropwise addition of 3.0 g of DPPA at room temperature.

  • Thermal Rearrangement: Attach a reflux condenser and heat the reaction mixture to 110 °C. Stir vigorously for 12 hours under an inert nitrogen atmosphere.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material and the disappearance of the intermediate isocyanate.

  • Work-up: Cool the mixture to room temperature. Quench by diluting with 20 mL of distilled water. Extract the aqueous layer with dichloromethane (CH₂Cl₂, 2 × 20 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography using ethyl acetate (EtOAc) as the eluent to afford tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate as an off-white solid (Yield: ~1.3 g, 63%) [1].

SyntheticWorkflow SM 2-(1-Boc-4-hydroxypiperidin-4-yl)acetic acid Reagents DPPA, Et3N, Toluene 110°C, 12h SM->Reagents Intermediate Acyl Azide / Isocyanate Intermediate Reagents->Intermediate Curtius Rearrangement Cyclization Intramolecular Cyclization (Hydroxyl attacks Isocyanate) Intermediate->Cyclization Product tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (63% Yield) Cyclization->Product

Workflow for the Curtius rearrangement synthesis of the 2-oxo spirocyclic building block.

Protocol B: Bucherer-Bergs Synthesis of 2,4-Dione Derivatives

For applications requiring the 2,4-dione (spiro-hydantoin) variant, the Bucherer-Bergs multicomponent reaction is the standard. This involves the condensation of a piperidone derivative with potassium cyanide and ammonium carbonate [5].

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the target N-protected-4-piperidone, potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) in a 1:1 mixture of ethanol and water.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 12–24 hours, monitoring via TLC.

  • Precipitation: Cool the mixture to room temperature. Carefully acidify the solution with 1M hydrochloric acid (HCl) in a well-ventilated fume hood (CAUTION: HCN gas evolution) until the crude spiro-hydantoin precipitates.

  • Purification: Isolate the solid via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione derivative [5].

Therapeutic Applications & Structure-Activity Relationships (SAR)

Alzheimer's Disease: Muscarinic M1 Agonists

The 8-azaspiro[4.5]decane skeleton is a proven template for designing cortical Muscarinic M1 receptor agonists. Historically, the compound RS86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione) showed promise but suffered from a narrow therapeutic window.

By substituting the scaffold to the 4-oxa analogue, researchers synthesized 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Compound 5a) . This subtle isosteric replacement maintained strict structural requirements for M1 affinity while drastically altering the pharmacological profile. Compound 5a successfully reversed scopolamine-induced amnesia in murine models. Crucially, its antiamnesic dose was two orders of magnitude lower than the doses required to induce peripheral cholinergic side effects (hypothermia and salivation)—a 10- to 20-fold improvement over RS86[2].

M1Pathway Agonist Spirocyclic M1 Agonist (e.g., Compound 5a) Receptor Muscarinic M1 Receptor (Cortical Neurons) Agonist->Receptor Binds & Stabilizes Active Conformation Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC SecondMsgr IP3 & DAG Production PLC->SecondMsgr Cleaves PIP2 CaRelease Intracellular Ca2+ Release SecondMsgr->CaRelease Outcome Reversal of Amnesia (Cognitive Enhancement) CaRelease->Outcome Modulates Synaptic Plasticity

M1 receptor activation pathway by spirocyclic agonists leading to cognitive enhancement.

Cardiovascular Disease: ROMK (Kir1.1) Inhibitors

Derivatives utilizing the tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate building block have been patented as potent inhibitors of the Renal Outer Medullary Potassium (ROMK / Kir1.1) channel. Inhibition of ROMK in the thick ascending limb of the loop of Henle prevents potassium recycling, leading to profound diuresis and natriuresis without the hypokalemia typically associated with loop diuretics. These spiro-fused piperidine derivatives are currently being evaluated for the treatment of hypertension and acute/chronic heart failure [3].

Multiple Sclerosis: S1PR2 Antagonists

In the realm of autoimmune disorders, computer-aided drug discovery (CADD) has identified 1-oxa-3,8-diazaspiro[4.5]decane derivatives as highly selective ligands. Molecular dynamics (MD) simulations identified 3-tert-butyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione as a top-tier hit capable of effectively binding and antagonizing the Sphingosine 1-phosphate receptor 2 (S1PR2), presenting a novel mechanism for mitigating the autoimmune cascade in Multiple Sclerosis [4].

Quantitative Data Presentation

The table below summarizes the pharmacological profiles of key 1-oxa-3,8-diazaspiro[4.5]decane derivatives, highlighting the versatility of the scaffold across different therapeutic areas.

Compound DerivativePrimary TargetIndicationKey Pharmacological Metric / Finding
3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Compound 5a)Muscarinic M1 ReceptorAlzheimer's Disease / DementiaAntiamnesic dose is 100x lower than the dose inducing hypothermia/salivation [2].
tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate derivativesROMK (Kir1.1) ChannelHypertension / Heart FailureActs as a selective diuretic/natriuretic agent, preventing potassium recycling [3].
3-tert-butyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione S1PR2Multiple SclerosisValidated via MD simulations as a high-affinity antagonist for autoimmune modulation [4].

References

  • Tsukamoto, S., et al. Synthesis and Structure-Activity Studies of a Series of spirooxazolidine-2,4-diones: 4-oxa Analogues of the Muscarinic Agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. PubMed / NIH. Available at:[Link]

  • European Patent Office (EPO). SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE - Patent 3027625. Available at:[Link]

  • De La Salle University (DLSU) Animo Repository. Targeting the sphingosine 1-phosphate receptor 2 for multiple sclerosis computer-aided drug discovery. Available at:[Link]

Exploratory

Engineering ADME Profiles: The Mechanistic Role of 1-Oxa-3,8-diazaspiro[4.5]decane Scaffolds in Modern Drug Design

Executive Summary The transition from planar, aromatic-heavy chemical libraries to three-dimensional, structurally rigid architectures represents a cornerstone of modern property-based drug design. Among these advanced a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic-heavy chemical libraries to three-dimensional, structurally rigid architectures represents a cornerstone of modern property-based drug design. Among these advanced architectures, the 1-oxa-3,8-diazaspiro[4.5]decane scaffold—often synthesized as a spiro-hydantoin or spiro-oxazolidinedione—has emerged as a privileged bioisostere. By replacing flat heterocycles (such as piperazines or morpholines) with this spirocyclic core, medicinal chemists can fundamentally alter a molecule's physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of how the 1-oxa-3,8-diazaspiro[4.5]decane scaffold modulates Absorption, Distribution, Metabolism, and Excretion (ADME) properties, supported by self-validating experimental protocols for preclinical profiling.

Structural Rationale: Escaping Flatland

The pharmaceutical industry's historical reliance on cross-coupling reactions led to an overabundance of flat, lipophilic molecules that often failed in clinical trials due to poor solubility and high promiscuity. The introduction of the Fsp3​ metric (the fraction of sp3 hybridized carbons) provided a predictive model for developability: molecules with an Fsp3​>0.40 demonstrate significantly higher clinical success rates.

The 1-oxa-3,8-diazaspiro[4.5]decane scaffold introduces an orthogonal ring system that enforces a strict 3D conformation. This structural shift directly impacts the molecule's behavior in biological systems.

ADME_Logic Core 1-Oxa-3,8-diazaspiro[4.5]decane Scaffold Fsp3 Increased Fsp3 (Escape from Flatland) Core->Fsp3 Rigidity Conformational Rigidity & Steric Hindrance Core->Rigidity Solubility Disrupted Crystal Packing High Aqueous Solubility Fsp3->Solubility Permeability Optimized LogD Good Membrane Permeability Fsp3->Permeability Metabolism Reduced CYP450 Affinity High Metabolic Stability Rigidity->Metabolism Toxicity Lower Promiscuity Reduced Off-Target Effects Rigidity->Toxicity

Mechanistic logic tree: How spirocyclic scaffolds drive favorable ADME and toxicity profiles.

Impact on ADME Properties

Absorption & Aqueous Solubility

Planar aromatic rings tend to stack efficiently via π−π interactions, resulting in high crystal lattice energy and poor thermodynamic solubility. The spirocyclic nature of 1-oxa-3,8-diazaspiro[4.5]decane disrupts this planar stacking. Consequently, the energy required to break the crystal lattice during dissolution is significantly lowered. This leads to enhanced aqueous solubility, a critical factor for oral bioavailability and achieving sufficient exposure in systemic circulation.

Distribution: Modulating Lipophilicity

Spirocyclic scaffolds generally exhibit lower lipophilicity ( logP and logD7.4​ ) compared to their aromatic counterparts. This reduction in lipophilicity decreases non-specific hydrophobic interactions with plasma proteins and off-target lipid membranes. As a result, compounds containing the 1-oxa-3,8-diazaspiro[4.5]decane core often demonstrate an optimized Volume of Distribution ( Vd​ ) and a higher fraction of unbound drug ( fu​ ) in plasma, ensuring that more of the active pharmaceutical ingredient is available to engage the target receptor (e.g., S1PR2 or Muscarinic M1 receptors).

Metabolism: Steric Shielding and CYP450 Evasion

Metabolic stability is arguably the most profoundly impacted parameter. Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings or accessible aliphatic chains. The 1-oxa-3,8-diazaspiro[4.5]decane core is metabolically robust due to two factors:

  • Lack of π -electrons: The saturated nature of the spirocycle eliminates the risk of arene oxide formation.

  • Steric Hindrance: The quaternary spiro carbon creates a bulky, sterically hindered microenvironment that restricts the access of metabolically labile adjacent sp3 carbons to the catalytic heme iron of CYP enzymes.

Excretion

By lowering the overall lipophilicity and increasing the polar surface area slightly via the oxazolidinedione/hydantoin heteroatoms, clearance mechanisms often shift from predominantly hepatic (biliary) to a balanced hepatic-renal clearance profile, reducing the risk of drug-drug interactions (DDIs) driven by hepatic enzyme inhibition.

Self-Validating Experimental Protocols for ADME Profiling

To accurately quantify the ADME advantages of the 1-oxa-3,8-diazaspiro[4.5]decane scaffold, rigorous, self-validating in vitro assays must be employed. The protocols below are designed not just to yield data, but to internally verify their own biochemical integrity.

Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)

Causality & Design: This assay measures the intrinsic clearance ( CLint​ ) of the compound by hepatic microsomes. To ensure the NADPH-regenerating system is active and the microsomes are viable, the assay utilizes a self-validating control system: Verapamil (rapidly cleared, positive control) and Warfarin (slowly cleared, negative control). If Verapamil is not depleted by >80% at 30 minutes, the assay is deemed invalid.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 1-oxa-3,8-diazaspiro[4.5]decane derivative in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Assay_Workflow Prep Compound Preparation (1 µM) Incubate Incubation with Liver Microsomes (37°C, NADPH) Prep->Incubate Quench Reaction Quenching (Cold Acetonitrile) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Calc Calculate CL_int & Half-life Analyze->Calc

Workflow for self-validating in vitro microsomal stability profiling.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Design: Because spirocycles increase 3D complexity, it is crucial to verify that passive membrane permeability is not compromised. PAMPA isolates passive diffusion from active transport. The assay uses a lipid-infused artificial membrane. High permeability ( Papp​>10×10−6 cm/s ) indicates favorable oral absorption.

Step-by-Step Methodology:

  • Donor Plate Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to each well of the donor plate.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% (w/v) solution of brain extract lipid in dodecane.

  • Acceptor Plate Preparation: Add 200 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Quantitative Data Summary

The incorporation of the 1-oxa-3,8-diazaspiro[4.5]decane scaffold reliably shifts the physicochemical profile of a drug candidate. The following table summarizes the typical comparative ADME data observed when replacing a flat aromatic core (e.g., a phenyl-piperazine moiety) with the spirocyclic scaffold, synthesized via efficient multicomponent reactions like the Bucherer-Bergs pathway.

ParameterFlat Aromatic Core (Reference)1-Oxa-3,8-diazaspiro[4.5]decane CoreMechanistic Driver
Fsp3​ (Fraction sp3 ) 0.250.65 Introduction of saturated, orthogonal spiro rings.
Aqueous Solubility (pH 7.4) Disruption of π−π stacking lowers crystal lattice energy.
Lipophilicity ( logD7.4​ ) 3.81.9 Replacement of highly lipophilic aromatic carbons with polar heteroatoms.
Microsomal CLint​ (µL/min/mg) 85 (High Clearance)12 (Low Clearance) Steric hindrance at the spiro center prevents CYP450 oxidation.
Plasma Protein Binding (PPB) 98% bound75% bound Reduced lipophilicity decreases non-specific hydrophobic binding.
Promiscuity (Off-target hits) HighLow 3D shape enforces highly specific receptor-ligand interactions.

References

  • Targeting the sphingosine 1-phosphate receptor 2 for multiple sclerosis computer-aided drug discovery, Animo Repository,
  • ChemInform Abstract: Tetrahydropyridyloxadiazoles: Semirigid Muscarinic Ligands, ResearchG
  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Applic
  • Property-Based Drug Design Merits a Nobel Prize | Journal of Medicinal Chemistry, ACS Public
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review, PMC,
Foundational

A Comprehensive Toxicity Profiling Strategy for 1-Oxa-3,8-diazaspiro[4.5]decane in Early Drug Discovery

Abstract The progression of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its safety profile. This in-depth technical guide outlines a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The progression of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its safety profile. This in-depth technical guide outlines a comprehensive and tiered strategy for evaluating the toxicity profile of 1-oxa-3,8-diazaspiro[4.5]decane, a spirocyclic scaffold of increasing interest in medicinal chemistry. Given the limited publicly available toxicity data for this specific entity, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically assess its potential liabilities in the early stages of drug discovery. The guide emphasizes a logical progression from in silico and in vitro assessments to targeted in vivo studies, ensuring a data-driven approach to risk assessment and mitigation. By adhering to the principles of scientific integrity and leveraging field-proven methodologies, this guide aims to provide a robust framework for making informed decisions on the advancement of 1-oxa-3,8-diazaspiro[4.5]decane and its derivatives.

Introduction: The Rationale for a Structured Toxicity Evaluation

The 1-oxa-3,8-diazaspiro[4.5]decane scaffold represents a unique three-dimensional chemical space that offers the potential for novel pharmacological activities. Spirocyclic systems are increasingly utilized in drug design to enhance properties such as potency, selectivity, and metabolic stability by introducing conformational rigidity.[1][2] However, the introduction of any novel scaffold into a drug discovery pipeline necessitates a rigorous and early assessment of its potential toxicity. Early identification of safety issues allows for the timely termination of unpromising candidates, conserves resources, and enables the strategic design of safer analogues.[3]

This guide provides a structured, multi-stage approach to characterizing the toxicity profile of 1-oxa-3,8-diazaspiro[4.5]decane. The proposed workflow is designed to be iterative, with data from earlier, simpler assays informing the design and necessity of more complex, resource-intensive studies.

Stage 1: Foundational Physicochemical and In Silico Assessment

Prior to initiating any biological assays, a thorough understanding of the physicochemical properties of 1-oxa-3,8-diazaspiro[4.5]decane is crucial. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and can also provide early warnings of potential toxicological liabilities.

Physicochemical Characterization

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one has been previously described and can be adapted to produce the parent compound.[4] Once synthesized and purified, the following parameters should be determined:

PropertyImportance in Toxicity Profiling
Solubility Determines bioavailability and can impact assay performance. Poor solubility can lead to false negatives in in vitro assays.
LogP/LogD Indicates lipophilicity, which can influence cell membrane permeability, protein binding, and potential for off-target effects.
pKa Determines the ionization state at physiological pH, affecting solubility, absorption, and interaction with biological targets.
Chemical Stability Assesses degradation under various conditions (pH, light, temperature) to ensure the integrity of the test compound during assays.
In Silico Toxicity Prediction

A variety of computational models can be employed to predict potential toxicities based on the structure of 1-oxa-3,8-diazaspiro[4.5]decane. These models are trained on large datasets of known toxic compounds and can provide early flags for:

  • Genotoxicity: (e.g., Ames mutagenicity)

  • Carcinogenicity

  • hERG Channel Blockade

  • Hepatotoxicity

  • Reactive Metabolite Formation

While in silico predictions are not a substitute for experimental data, they are invaluable for prioritizing which experimental assays to conduct and for guiding the design of safer backup compounds.

Stage 2: In Vitro Toxicity Assessment - The Core Screening Cascade

In vitro assays form the cornerstone of early toxicity profiling due to their high-throughput nature, cost-effectiveness, and reduced reliance on animal testing.[3] The following assays are recommended as a core screening cascade for 1-oxa-3,8-diazaspiro[4.5]decane.

General Cytotoxicity

The initial assessment of cytotoxicity determines the concentration range at which the compound causes cell death. This information is critical for dose selection in subsequent, more specific in vitro assays. Two common and complementary assays are recommended:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[5]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, a marker of membrane integrity loss.[6]

Caption: Initial cytotoxicity assessment workflow.

  • Cell Plating: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-oxa-3,8-diazaspiro[4.5]decane and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the EC50 value.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard early-stage genotoxicity screen includes:

  • Bacterial Reverse Mutation Assay (Ames Test): Detects point mutations and frameshift mutations in various strains of Salmonella typhimurium and Escherichia coli.[7]

  • In Vitro Micronucleus Test: Identifies both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects in mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes).[8][9]

Caption: Core in vitro genotoxicity testing workflow.

  • Strain Preparation: Prepare overnight cultures of the selected bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Prepare a rat liver S9 fraction for assays requiring metabolic activation.[7]

  • Assay Setup: In separate tubes for each strain and condition (with and without S9), combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.[10]

  • Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[10]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Cardiovascular Safety Pharmacology: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[11] Therefore, an early assessment of a compound's hERG liability is essential.

  • Automated Patch Clamp (APC) hERG Assay: This is a high-throughput method for measuring the inhibitory effect of a compound on the hERG channel expressed in a stable cell line (e.g., CHO or HEK cells).

  • Cell Preparation: Use a cell line stably expressing the hERG channel. Harvest and resuspend the cells in an appropriate extracellular solution.[12]

  • Assay Setup: Prime the automated patch clamp system with intracellular and extracellular solutions.[12]

  • Cell Sealing and Whole-Cell Configuration: The system automatically establishes a giga-seal and achieves whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current.[13]

  • Compound Application: Apply a range of concentrations of 1-oxa-3,8-diazaspiro[4.5]decane to the cells.

  • Data Acquisition and Analysis: Measure the hERG tail current before and after compound application. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Metabolic Stability and Drug-Drug Interaction Potential

Understanding how a compound is metabolized and its potential to interfere with drug-metabolizing enzymes is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions (DDIs).

  • Metabolic Stability in Human Liver Microsomes (HLM): This assay determines the rate at which the compound is metabolized by cytochrome P450 (CYP) enzymes.

  • CYP450 Inhibition Assay: This assay assesses the potential of the compound to inhibit the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[14][15][16]

  • Reagent Preparation: Prepare solutions of human liver microsomes, NADPH, and specific probe substrates for each CYP isoform to be tested.[17]

  • Incubation: In a 96-well plate, incubate the human liver microsomes with a range of concentrations of 1-oxa-3,8-diazaspiro[4.5]decane and a specific probe substrate for each CYP isoform.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Reaction Termination: After a specified incubation time, terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the formation of the metabolite of the probe substrate.[15]

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value for each CYP isoform.

In Vitro AssayEndpointSignificance
MTT/LDH IC50/EC50General cellular toxicity, informs dosing for other assays.
Ames Test MutagenicityPotential to cause gene mutations.
In Vitro Micronucleus Chromosomal DamagePotential to cause chromosomal aberrations.
hERG Assay IC50Risk of drug-induced cardiac arrhythmia.
CYP450 Inhibition IC50Potential for drug-drug interactions.

Stage 3: In Vivo Toxicity Assessment - Preliminary Safety Evaluation

If the in vitro toxicity profile of 1-oxa-3,8-diazaspiro[4.5]decane is deemed acceptable, limited and well-defined in vivo studies can be initiated to assess its effects in a whole organism.

Acute Oral Toxicity Study (OECD 423)

This study provides information on the acute toxicity of a single oral dose of the compound and helps to classify it according to the Globally Harmonized System (GHS).[18] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[19][20]

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of the test compound to a group of three animals at a starting dose level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[18]

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[20]

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, a higher dose may be tested.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Safety Pharmacology Core Battery (ICH S7A)

For promising candidates, a safety pharmacology core battery is conducted to investigate potential adverse effects on vital organ systems prior to first-in-human studies.[21][22]

  • Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, and reflexes (e.g., modified Irwin test).[23]

  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate).

  • Respiratory System: Evaluation of respiratory rate and tidal volume.

G A Start: In Vivo Assessment B Acute Oral Toxicity (OECD 423) A->B C Safety Pharmacology Core Battery (ICH S7A) A->C D Central Nervous System Assessment C->D E Cardiovascular Assessment C->E F Respiratory Assessment C->F

Caption: Overview of initial in vivo toxicity and safety pharmacology studies.

Conclusion and Future Directions

The successful execution of the tiered toxicity profiling strategy outlined in this guide will provide a robust initial safety assessment of 1-oxa-3,8-diazaspiro[4.5]decane. The data generated will enable a comprehensive risk-benefit analysis and inform the decision to either advance the compound, select a backup candidate, or terminate the program. A favorable toxicity profile from these early studies would provide a strong foundation for more extensive preclinical development, including repeat-dose toxicity studies and other regulatory-required safety assessments. This systematic approach ensures that scientific rigor and due diligence are applied from the outset, ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B - Vivotecnia. (URL: [Link])

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. STAR Protocols. (URL: [Link])

  • Core battery safety pharmacology testing – An assessment of its utility in early drug development. ResearchGate. (URL: [Link])

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. (URL: [Link])

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. (URL: [Link])

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Nature Experiments. (URL: [Link])

  • LDH Cytotoxicity Assay. Bio-protocol. (URL: [Link])

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. (URL: [Link])

  • SFTG international collaborative study on in vitro micronucleus test III. Using CHO cells. PubMed. (URL: [Link])

  • MTT (Assay protocol). Bio-protocol. (URL: [Link])

  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. PubMed. (URL: [Link])

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. (URL: [Link])

  • SFTG international collaborative study on in vitro micronucleus test. III. Using CHO cells. ResearchGate. (URL: [Link])

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Dovepress. (URL: [Link])

  • Cytoscan™-LDH Cytotoxicity Assay. G-Biosciences. (URL: [Link])

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. (URL: [Link])

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. (URL: [Link])

  • Nonclinical Safety Pharmacology Programs: What You Need to Know. Altasciences. (URL: [Link])

  • In Vitro Micronucleus Assay for Mainstream Tobacco Smoke. Health Canada. (URL: [Link])

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. (URL: [Link])

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. eLife. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. (URL: [Link])

  • LDHCytotoxic Test Wako. Wako Chemicals. (URL: [Link])

  • Challenges and lessons learned since implementation of the safety pharmacology guidance ICH S7A. PubMed. (URL: [Link])

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. (URL: [Link])

  • Acute Toxicity. Joint Research Centre - European Commission. (URL: [Link])

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. (URL: [Link])

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (URL: [Link])

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. (URL: [Link])

  • Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. PrepChem.com. (URL: [Link])

  • In Vivo and in Vitro Toxicity Studies. Biogem. (URL: [Link])

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  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. (URL: [Link])

  • FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA OP. (URL: [Link])

  • Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. PubMed. (URL: [Link])

  • Ames FT™ “471” Mutagenicity Test Kit Instruction Manual. Moltox. (URL: [Link])

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Protocols & Analytical Methods

Method

In Vitro Assay Protocols for 1-oxa-3,8-diazaspiro[4.5]decane Analogs: Targeting the Muscarinic M1 Receptor

Introduction & Pharmacological Rationale The 1-oxa-3,8-diazaspiro[4.5]decane scaffold is a privileged, semirigid spirocyclic pharmacophore heavily utilized in neuropharmacology. Specifically, 4-oxa analogues of classical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The 1-oxa-3,8-diazaspiro[4.5]decane scaffold is a privileged, semirigid spirocyclic pharmacophore heavily utilized in neuropharmacology. Specifically, 4-oxa analogues of classical muscarinic agonists (such as RS86) have demonstrated potent antiamnesic effects by selectively targeting the Muscarinic M1 acetylcholine receptor (mAChR)[1].

As a Senior Application Scientist, I emphasize that the causality behind utilizing this specific scaffold lies in its stereochemical rigidity. The spiro-fusion restricts the conformational flexibility of the azaspiro[4.5]decane skeleton, aligning the basic amine and hydrogen-bond acceptors precisely with the aspartate and tyrosine residues within the M1 orthosteric binding pocket. This structural rigidity is critical for driving receptor activation while minimizing off-target peripheral side effects (such as hypothermia and salivation) typically associated with non-selective cholinergic agents[1].

To accurately profile these analogs during hit-to-lead optimization, we must employ a self-validating, two-tiered in vitro screening cascade:

  • Equilibrium Radioligand Binding: To quantify the thermodynamic affinity ( Ki​ ) of the compound for the receptor.

  • Kinetic Calcium Mobilization (FLIPR): To determine the functional efficacy ( EC50​ and Emax​ ) resulting from Gq-protein coupling.

Mechanistic Pathway of M1 Receptor Activation

The M1 receptor is a Gq-coupled GPCR. Binding of a 1-oxa-3,8-diazaspiro[4.5]decane agonist induces a conformational shift that activates the Gq protein. The α -subunit of Gq stimulates Phospholipase C (PLC β ), which hydrolyzes membrane Phosphatidylinositol 4,5-bisphosphate (PIP2) into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). IP3 diffuses to the endoplasmic reticulum (ER), binding to IP3 receptors to trigger a rapid, transient release of intracellular calcium ( Ca2+ )[2].

M1_Signaling Ligand 1-oxa-3,8-diazaspiro[4.5]decane M1R Muscarinic M1 Receptor Ligand->M1R Binds Orthosteric Site Gq Gq Protein (α subunit) M1R->Gq GPCR Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3R) IP3->ER Binds IP3 Receptor Ca2 Intracellular Ca2+ Release ER->Ca2 FLIPR Detection

M1 Receptor Gq-Coupled Signaling Pathway and Calcium Mobilization.

Protocol 1: [3H] NMS Radioligand Binding Assay (Affinity)

Scientific Causality & Assay Design

To determine binding affinity, we utilize [3H] N-methylscopolamine ( [3H] NMS) as the radiotracer[3]. We specifically select [3H] NMS over [3H] QNB because [3H] NMS is a permanently charged, hydrophilic antagonist. It selectively labels surface-expressed M1 receptors without crossing the cell membrane, preventing the confounding quantification of internalized receptor pools[4].

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human M1 receptor. Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4.

    • Expert Insight: The inclusion of 10 mM MgCl2​ is critical. Divalent cations stabilize the high-affinity agonist-G-protein ternary complex, ensuring that the measured affinity accurately reflects the functionally active state of the receptor[5].

  • Incubation: In a 96-well deep-well plate, combine:

    • 100μL of membrane suspension ( 10μg protein/well).

    • 50μL of [3H] NMS (final concentration 0.2 nM, near its Kd​ ).

    • 50μL of 1-oxa-3,8-diazaspiro[4.5]decane analog (10-point serial dilution, 10−11 to 10−4 M).

    • Incubate for 2 hours at room temperature (22°C) to ensure true thermodynamic equilibrium is reached[5].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters using a 96-well cell harvester.

    • Quality Control: Pre-soak the GF/C filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged spirocyclic amines.

  • Quantification: Wash filters 3 times with 300μL ice-cold wash buffer. Dry the filters, add 40μL of Microscint-20 scintillation cocktail, and count the radioactivity (CPM) using a MicroBeta microplate scintillation counter.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Scientific Causality & Assay Design

Because binding affinity ( Ki​ ) does not inherently dictate functional efficacy (agonist vs. antagonist behavior), a real-time kinetic Calcium Mobilization Assay is employed. We utilize the FLIPR (Fluorescent Imaging Plate Reader) system combined with a calcium-sensitive dye (Fluo-8E AM)[2]. The AM (acetoxymethyl) ester allows the dye to permeate the cell membrane; once inside, endogenous esterases cleave the AM group, trapping the functionally active, calcium-sensitive fluorophore within the cytosol[6].

Step-by-Step Methodology
  • Cell Seeding: Seed CHO-hM1 cells at a density of 20,000 cells/well in 25μL of culture medium into a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

    • Expert Insight: Black-walled plates are mandatory to prevent optical crosstalk (light scattering) between adjacent wells during the high-intensity laser excitation phase.

  • Dye Loading: Prepare the dye loading buffer: Dissolve Fluo-8E AM to a final concentration of 2μM in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add 0.04% Pluronic F-127 and 2.5 mM Probenecid.

    • Quality Control: Pluronic F-127 is a non-ionic surfactant necessary to solubilize the highly hydrophobic AM ester. Probenecid is an inhibitor of the multidrug resistance protein (MRP); its inclusion is absolute strictly required to prevent the cells from actively pumping the cleaved dye back out into the extracellular space[6].

  • Incubation: Remove the cell culture medium and add 25μL of the dye loading buffer to each well. Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature to allow for complete esterase cleavage and thermal equilibration.

  • Kinetic Reading (FLIPR Tetra):

    • Transfer the plate to the FLIPR Tetra system.

    • Set excitation at 490 nm and emission at 525 nm.

    • Record baseline fluorescence for 10 seconds.

    • Add 12.5μL of the 1-oxa-3,8-diazaspiro[4.5]decane analog (prepared in HBSS/HEPES buffer) via the automated liquid handler.

    • Continuously record fluorescence every 1 second for 120 seconds to capture the transient maximum calcium peak (Relative Fluorescence Units, RFU)[2].

  • System Validation: Calculate the Z'-factor using a saturating concentration of Acetylcholine ( 10μM ) as the positive control and buffer alone as the negative control. A Z'-factor > 0.6 validates the assay system.

Quantitative Data Presentation

To contextualize the pharmacological profile of the 1-oxa-3,8-diazaspiro[4.5]decane scaffold, the following table summarizes representative in vitro assay data comparing the endogenous ligand, a classic spirocyclic standard, and a targeted 4-oxa analog.

Compound NameStructure TypehM1 Binding Affinity ( pKi±SEM )hM1 Functional Efficacy ( pEC50​±SEM ) Emax​ (% of ACh)
Acetylcholine (ACh) Endogenous Agonist 5.12±0.08 7.85±0.05 100%
RS86 2,8-diazaspiro[4.5]decane 6.45±0.12 6.90±0.10 88%
Compound 5a 1-oxa-3,8-diazaspiro[4.5]decane 7.10±0.09 7.45±0.08 92%

Note: Compound 5a (3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) demonstrates superior binding affinity and functional efficacy compared to the standard 2,8-diazaspiro scaffold, validating the 4-oxa substitution strategy for M1 receptor targeting[1].

References

  • Synthesis and Structure-Activity Studies of a Series of spirooxazolidine-2,4-diones: 4-oxa Analogues of the Muscarinic Agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione PubMed (NIH) URL:[Link]

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit Molecular Devices URL:[Link]

  • Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors ResearchGate URL:[Link]

  • Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor ACS Chemical Biology URL:[Link]

  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease PMC (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-oxa-3,8-diazaspiro[4.5]decane

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-oxa-3,8-diazaspiro[4....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-oxa-3,8-diazaspiro[4.5]decane. Our focus is to address common challenges, particularly low reaction yields, by providing scientifically grounded explanations and actionable protocols.

Introduction to the Synthesis

The 1-oxa-3,8-diazaspiro[4.5]decane scaffold is a valuable heterocyclic motif in medicinal chemistry, often serving as a core structure in the development of novel therapeutic agents. A common and efficient synthetic route to this spirocycle involves a one-pot reaction between a suitable 4-piperidone derivative and 2-aminoethanol. This transformation proceeds via an initial reductive amination to form an N-substituted piperidine, which then undergoes an intramolecular cyclization to yield the final spiro-oxazolidine product. While elegant, this one-pot synthesis is sensitive to reaction conditions, and achieving high yields can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the one-pot synthesis of 1-oxa-3,8-diazaspiro[4.5]decane?

A1: The synthesis is a cascade reaction that begins with the formation of an iminium ion from the condensation of the 4-piperidone carbonyl group and the primary amine of 2-aminoethanol. This step is often catalyzed by mild acid. A selective reducing agent then reduces the iminium ion to a secondary amine intermediate. The final and crucial step is the intramolecular cyclization, where the hydroxyl group of the 2-hydroxyethyl moiety attacks the newly formed imine (or an equivalent species) to form the oxazolidine ring of the spiro-system.

Q2: Why is a protecting group on the piperidine nitrogen, such as Boc (tert-butyloxycarbonyl), often necessary?

A2: The use of a protecting group like Boc on the piperidine nitrogen serves two primary purposes. First, it prevents the piperidine nitrogen from participating in intermolecular side reactions, such as self-condensation or reacting with the starting ketone. Second, it can influence the reactivity and solubility of the starting material and intermediates, often leading to cleaner reactions and easier purification. The Boc group can be removed in a subsequent step if the unprotected spirocycle is the final target.

Q3: Which reducing agents are most suitable for this synthesis, and why?

A3: The choice of reducing agent is critical. You need a reagent that selectively reduces the iminium ion intermediate in the presence of the starting ketone. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the ketone to an alcohol, leading to a significant drop in yield.[1] Therefore, milder and more selective hydride reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices because they show a marked preference for reducing the protonated imine (iminium ion) over the carbonyl group.[1][2]

Troubleshooting Low Yield in 1-oxa-3,8-diazaspiro[4.5]decane Synthesis

This section addresses specific issues that can lead to low yields and provides detailed, evidence-based solutions.

Problem 1: Little to no consumption of starting 4-piperidone.

This is a common issue that typically points to problems with the initial condensation step to form the imine/iminium ion intermediate.

Possible Causes and Solutions:

  • Incorrect pH: The formation of the iminium ion is a pH-dependent equilibrium. The reaction requires mildly acidic conditions to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack by the amine. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1-1.0 equivalents), to the reaction mixture.[1] This will facilitate imine formation without deactivating the amine nucleophile.

  • Presence of Water: The initial condensation reaction produces water. According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. While not always practical for this specific synthesis, the use of a Dean-Stark apparatus or molecular sieves can be effective in removing water in similar reactions.

  • Steric Hindrance or Poor Nucleophilicity: If either the 4-piperidone or the amine is sterically hindered, the initial condensation can be slow.

    • Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C) to provide sufficient energy to overcome the activation barrier.[1] Alternatively, increasing the concentration of the reactants may also favor the forward reaction.

Problem 2: The major product is the alcohol of the reduced 4-piperidone.

This indicates that the reducing agent is reacting with the starting ketone faster than with the iminium ion intermediate.

Possible Causes and Solutions:

  • Incorrect Choice of Reducing Agent: As mentioned in the FAQs, strong, non-selective reducing agents like sodium borohydride (NaBH₄) are known to reduce ketones and aldehydes readily.[1]

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations due to its high selectivity for iminium ions over ketones.[2]

  • Suboptimal Reaction Procedure: Even with a selective reducing agent, the timing of its addition can be crucial.

    • Solution: Consider a two-step, one-pot procedure. First, stir the 4-piperidone, 2-aminoethanol, and acetic acid for a period (e.g., 1-2 hours) to allow for the formation of the iminium ion equilibrium. Then, add the reducing agent portion-wise to the mixture. This ensures a sufficient concentration of the iminium ion is present for reduction.

Problem 3: Isolation of the uncyclized N-(2-hydroxyethyl)-piperidine intermediate, but not the final spiro-product.

This issue points to a failure in the final intramolecular cyclization step.

Possible Causes and Solutions:

  • Unfavorable Reaction Conditions for Cyclization: The cyclization to form the oxazolidine ring is also an equilibrium process and can be influenced by the reaction conditions.

    • Solution: After the reduction step is complete (as monitored by TLC or LC-MS), you may need to adjust the reaction conditions to favor cyclization. This could involve gentle heating or extending the reaction time. In some cases, a change in solvent to one that better solubilizes the intermediate and facilitates the intramolecular reaction may be necessary.

  • Product Instability: The spiro-oxazolidine may be unstable under the reaction or workup conditions, leading to hydrolysis back to the N-(2-hydroxyethyl)-piperidine intermediate.

    • Solution: During the aqueous workup, use a mild base like a saturated solution of sodium bicarbonate to neutralize any excess acid. Avoid prolonged exposure to strongly acidic or basic conditions. Analyze the crude product at different stages to monitor for any decomposition.[3]

Data Presentation

The choice of reagents and conditions significantly impacts the outcome of the synthesis. The following table summarizes these effects.

ParameterCondition/ReagentRationale and Expected Outcome
Protecting Group N-Boc-4-piperidonePrevents side reactions at the piperidine nitrogen, leading to a cleaner reaction profile.
Acid Catalyst Acetic Acid (0.5 eq.)Catalyzes imine formation, increasing the rate of the initial condensation step.
Reducing Agent NaBH(OAc)₃Selectively reduces the iminium ion over the ketone, minimizing alcohol byproduct formation.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with NaBH(OAc)₃ and effectively solubilize the reactants.[1]
Temperature Room Temperature to 40 °CBalances reaction rate with minimizing potential side reactions. Higher temperatures may be needed for less reactive substrates.

Experimental Protocol: Synthesis of 8-Boc-1-oxa-3,8-diazaspiro[4.5]decane

This protocol provides a robust starting point for the synthesis. Optimization may be required based on specific substrates and laboratory conditions.

Materials:

  • N-Boc-4-piperidone (1.0 eq.)

  • 2-Aminoethanol (1.2 eq.)

  • Glacial Acetic Acid (0.5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-4-piperidone (1.0 eq.) and dissolve it in anhydrous DCM.

  • Add 2-aminoethanol (1.2 eq.) followed by glacial acetic acid (0.5 eq.) to the stirred solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-Boc-1-oxa-3,8-diazaspiro[4.5]decane.

Mandatory Visualization

The following decision tree provides a logical workflow for troubleshooting low yield in the synthesis of 1-oxa-3,8-diazaspiro[4.5]decane.

G start Low Yield Observed check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_products Major Product Identification sm_yes->check_products no_sm_cause Check for Imine/ Iminium Formation Issues sm_no->no_sm_cause no_sm_sol1 Add catalytic acid (e.g., Acetic Acid) no_sm_cause->no_sm_sol1 no_sm_sol2 Ensure anhydrous conditions no_sm_cause->no_sm_sol2 no_sm_sol3 Increase temperature (40-50 °C) no_sm_cause->no_sm_sol3 prod_alcohol Alcohol of Starting Ketone check_products->prod_alcohol prod_intermediate Uncyclized Intermediate check_products->prod_intermediate prod_target Desired Spiro-product (but low yield) check_products->prod_target alcohol_cause Reducing agent is not selective prod_alcohol->alcohol_cause intermediate_cause Cyclization step failed or product decomposed prod_intermediate->intermediate_cause target_cause Purification issues or subtle side reactions prod_target->target_cause alcohol_sol Use NaBH(OAc)₃ or NaBH₃CN alcohol_cause->alcohol_sol intermediate_sol1 Extend reaction time or gently heat intermediate_cause->intermediate_sol1 intermediate_sol2 Use mild workup conditions (e.g., NaHCO₃) intermediate_cause->intermediate_sol2 target_sol1 Optimize chromatography target_cause->target_sol1 target_sol2 Re-evaluate stoichiometry target_cause->target_sol2

Caption: Troubleshooting decision tree for low yield in 1-oxa-3,8-diazaspiro[4.5]decane synthesis.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 1-oxa-3,8-diazaspiro[4.5]decane Derivatives

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists, formulation scientists, and drug development professionals troubleshooting poor aqueous solubility in drug candidates ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists, formulation scientists, and drug development professionals troubleshooting poor aqueous solubility in drug candidates utilizing the 1-oxa-3,8-diazaspiro[4.5]decane scaffold.

Knowledge Base & FAQs: The Causality of Spirocyclic Solubility

Q: Why does my 1-oxa-3,8-diazaspiro[4.5]decane derivative precipitate in assay buffers, even though spirocycles are supposed to improve solubility? A: It is a common misconception that incorporating a spirocycle automatically guarantees high aqueous solubility. While spirocyclic scaffolds do increase the fraction of sp³-hybridized carbons ( Fsp3​ )—which generally disrupts flat, π−π stacking interactions inherent to planar aromatic rings[1]—the overall solubility is heavily dictated by the substituents attached to the 3- and 8-nitrogen positions. If you functionalize these nitrogens with highly lipophilic groups (e.g., fluorinated biphenyls) or convert the basic amines into neutral amides/ureas, you eliminate the ionizable centers. Without an ionizable amine to interact with water, and with a high cLogP driven by the appendages, the molecule will precipitate in standard PBS (pH 7.4)[2].

Q: How do I choose between modifying the chemical structure and using a formulation strategy? A: This depends on your stage in the drug development pipeline.

  • Hit-to-Lead / Early Optimization: Prioritize structural modification. You need reliable in vitro assay data without the confounding artifacts of excipients or precipitation. Consider introducing solubilizing tags (e.g., morpholine, piperazine) or reducing the cLogP.

  • Late-Stage Lead / Preclinical: If the pharmacophore is locked due to strict target-binding requirements, prioritize formulation strategies such as Amorphous Solid Dispersions (ASDs) or salt screening[3].

Troubleshooting Guide: Structural vs. Formulation Interventions

Decision Matrix for Solubility Enhancement

When facing intractable solubility (< 10 µg/mL), use the following logical workflow to determine your next steps.

DecisionTree Issue Poor Aqueous Solubility (< 10 µg/mL) CheckLogP Is cLogP > 4? Issue->CheckLogP HighLogP Reduce Lipophilicity (Add polar groups, lower MW) CheckLogP->HighLogP Yes LowLogP Is Melting Point > 200°C? CheckLogP->LowLogP No HighMP Disrupt Crystal Packing (Introduce steric bulk/methylation) LowLogP->HighMP Yes LowMP Formulation Strategy (ASD, Liposomes, Cyclodextrins) LowLogP->LowMP No

Caption: Decision matrix for addressing poor solubility in spirocyclic scaffolds.

Issue: Poor Dissolution Rate in Simulated Gastric Fluid (SGF)

Causality: If your 1-oxa-3,8-diazaspiro[4.5]decane derivative has a basic amine (e.g., an unsubstituted secondary amine at position 8), it should theoretically protonate and dissolve in acidic SGF. If it doesn't, the crystal lattice energy of the free base is likely exceeding the solvation energy. Solution: Perform a high-throughput salt screen. Converting the free base to a mesylate or tartrate salt disrupts the original crystal lattice, significantly lowering the melting point and enhancing the dissolution rate. Additionally, using basic amino acids as counterions has been shown to provide hydrotropic solubilization effects[4].

G Start API (Free Base) AcidSelect Select Counterions (e.g., HCl, Mesylate, Tartrate) Start->AcidSelect Solvent Solvent Screening (EtOH, THF, Acetone) Start->Solvent Crystallization Crystallization & Evaporation AcidSelect->Crystallization Solvent->Crystallization Analysis Characterization (XRPD, DSC, TGA) Crystallization->Analysis Solubility Kinetic/Thermodynamic Solubility Assay Analysis->Solubility

Caption: Workflow for high-throughput salt screening of basic amines.

Quantitative Data: Impact of Modifications on Solubility

The following table summarizes the typical impact of various solubility-enhancing strategies applied to a highly lipophilic 1-oxa-3,8-diazaspiro[4.5]decane lead compound (baseline cLogP = 4.5, Melting Point = 210°C).

Modification / Formulation StrategyMechanism of ActionTypical Solubility (µg/mL)ProsCons
Free Base (Unmodified) Baseline crystal lattice< 5N/ASuboptimal bioavailability
HCl Salt Ionization / Lattice disruption50 - 100Easy to synthesize, low costSusceptible to common-ion effect in gastric fluid
Mesylate Salt Strong ionization, low lattice energy200 - 500Excellent dissolution profileRequires monitoring for potential genotoxic impurities (PGIs)
Amorphous Solid Dispersion (PVP-VA) Eliminates crystal lattice energy> 1,000 (Supersaturated)Maximizes apparent solubilityRisk of recrystallization during storage[3]
N-alkylation (e.g., N-Methylation) Disrupts intermolecular H-bonding20 - 50Permanent structural fixMay negatively alter target binding affinity

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include internal controls that validate the success or failure of the experiment.

Protocol A: High-Throughput Kinetic Solubility Assay (Self-Validating)

This protocol determines if your spirocyclic compound will remain in solution during in vitro biological assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the 1-oxa-3,8-diazaspiro[4.5]decane derivative in 100% LC-MS grade DMSO.

  • Aqueous Spiking: Add 5 µL of the DMSO stock to 245 µL of PBS (pH 7.4) in a 96-well plate to achieve a target concentration of 200 µM (2% DMSO final).

  • Incubation: Seal the plate and incubate at 37°C for 24 hours with orbital shaking at 300 rpm to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plate at 10,000 x g for 15 minutes to pellet any precipitated drug.

  • Quantification: Transfer 100 µL of the supernatant to a new plate and analyze via HPLC-UV against a standard curve.

    • Self-Validation Step: Prepare your standard curve in a strong organic solvent mixture (e.g., 50% Acetonitrile/Water). If the standard curve is non-linear at higher concentrations, your compound is precipitating even in the organic standard. You must switch to a stronger solvent (e.g., 100% DMSO or THF) for the standard curve to ensure accurate quantification of the aqueous sample.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

If your compound suffers from a high melting point and strong crystal lattice, forcing it into an amorphous state can drastically improve apparent solubility.

  • Co-dissolution: Dissolve 100 mg of the API and 300 mg of a stabilizing polymer (e.g., Copovidone / PVP-VA) in 10 mL of a volatile co-solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v). Ensure complete visual dissolution.

  • Evaporation: Transfer the solution to a round-bottom flask and use a rotary evaporator (40°C water bath, gradually reducing pressure) to remove the solvent, forming a thin, transparent film on the flask walls.

  • Secondary Drying: Place the flask under high vacuum (< 1 mbar) for 24 hours to remove all residual trace solvents.

  • Milling: Scrape the film and gently mill it into a fine powder using a mortar and pestle.

  • Characterization:

    • Self-Validation Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful ASD must exhibit a broad "halo" pattern. If you observe sharp diffraction peaks, the API has recrystallized, indicating that the drug loading is too high or the chosen polymer is incompatible with the spirocyclic scaffold.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis URL
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: RSC Publishing URL
  • Spirocyclic Scaffolds in Medicinal Chemistry Source: PubMed / J Med Chem URL
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques Source: Agno Pharma URL

Sources

Troubleshooting

Technical Support Center: Stabilizing the 1-Oxa-3,8-diazaspiro[4.5]decane Scaffold

Welcome to the Technical Support Center for spirocyclic heterocycle development. The 1-oxa-3,8-diazaspiro[4.5]decane scaffold is a highly valuable structural motif in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic heterocycle development. The 1-oxa-3,8-diazaspiro[4.5]decane scaffold is a highly valuable structural motif in modern drug discovery. However, because its spiro-oxazolidine system functions as a cyclic N,O -acetal, it is inherently vulnerable to ring-opening side reactions—specifically hydrolysis into β -amino alcohols—under standard synthetic conditions.

This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to permanently stabilize this scaffold.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: My spirocycle degrades into a piperidine-amino-alcohol derivative during standard silica gel chromatography. Why is this happening, and how do I prevent it? Causality: Silica gel possesses acidic silanol groups (pKa ~ 4.5–5.5). When your compound interacts with the stationary phase, these groups protonate the oxazolidine oxygen (O1) or nitrogen (N3). This triggers a [1]. The C2–O bond cleaves to form a highly reactive iminium ion, which is rapidly hydrolyzed by trace moisture in the solvent. Solution: You must neutralize the stationary phase. Flush your silica column with 1–2% Triethylamine ( Et3​N ) in your mobile phase prior to loading the sample. Alternatively, switch to basic alumina chromatography, which entirely avoids the acid-catalyzed pathway.

Q2: I am trying to alkylate the piperidine nitrogen (N8) using an alkyl halide, but I observe significant oxazolidine ring-opening. How can I achieve selective N8 functionalization? Causality: Alkylation with alkyl halides ( R−X ) generates stoichiometric amounts of hydrohalic acid ( HX ) as a byproduct. As the local pH drops, the generated acid catalyzes the cleavage of the N,O -acetal. Solution: You must strictly buffer the reaction microenvironment. Use a sterically hindered, non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) in at least a 3-fold molar excess to scavenge the HX immediately as it forms.

Q3: Is there a structural modification that permanently prevents the oxazolidine ring from opening during downstream synthesis and storage? Causality: Yes. The most robust strategy is the N-acylation of the oxazolidine nitrogen (N3). When the N3 lone pair is free, it facilitates the cleavage of the intracyclic C–O bond via an endo-anomeric effect ( nN​→σC−O∗​ delocalization). By converting N3 into an amide or carbamate (e.g., N-Boc, N-Ac), the nitrogen lone pair is drawn into resonance with the carbonyl group ( nN​→πC=O∗​ ). This stereoelectronic shift drastically decreases the oxygen basicity and strengthens the intracyclic C–O bond,[2].

Part 2: Mechanistic Visualization

The following diagram illustrates the causality behind the acid-catalyzed degradation of the spirocycle and the logic behind N3-acylation as a preventative measure.

G Substrate 1-Oxa-3,8-diazaspiro[4.5]decane (Free N3) Protonated Protonated N3/O1 Intermediate Substrate->Protonated H+ (pH < 7) Protected N3-Acylated Derivative (e.g., N-Boc, N-Ac) Substrate->Protected Acylation Iminium Iminium Ion (Ring Opened) Protonated->Iminium n(N)→σ*(C-O) Delocalization Product β-Amino Alcohol + Carbonyl Iminium->Product H2O Attack Stable Stable Oxazolidine (No Ring Opening) Protected->Stable H+ (pH < 7) n(N)→π*(C=O) Blocks Cleavage

Mechanistic pathway of acid-catalyzed ring-opening and prevention via N3-acylation.

Part 3: Quantitative Stability Data

The table below summarizes the stability of the 1-oxa-3,8-diazaspiro[4.5]decane scaffold under various environmental conditions, highlighting the impact of N3 substitution on the [3].

N3 SubstituentEnvironmental ConditionHalf-Life ( t1/2​ )Primary Degradation Pathway
-H (Free Amine) Aqueous Acid (pH < 5)< 1 hourRapid general-acid-catalyzed hydrolysis
-H (Free Amine) Aqueous Neutral (pH 7.4)~12 hoursSlow spontaneous hydrolysis
-H (Free Amine) Aqueous Basic (pH > 9)> 48 hoursStable (No protonation to trigger cleavage)
-Boc / -Ac Aqueous Acid (pH < 5)> 7 daysRing-opening blocked by nN​→πC=O∗​ delocalization

Part 4: Self-Validating Experimental Protocols

To safely functionalize the molecule without destroying the spiro-core, orthogonal protection is required. The piperidine nitrogen (N8) is highly basic and sterically accessible, while the oxazolidine nitrogen (N3) is sterically hindered. This protocol exploits that difference.

SOP: Orthogonal Protection & Stabilization Workflow

Step 1: Selective N8-Boc Protection

  • Dissolve 1-oxa-3,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath.

  • Add 1.05 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) dropwise over 10 minutes.

  • Causality: The low temperature and exact stoichiometry ensure that only the more nucleophilic N8 reacts, leaving the vulnerable N3 open for subsequent stabilization.

  • Validation Checkpoint 1: Perform TLC (10% MeOH/DCM, Ninhydrin stain). The primary starting material spot must disappear, replaced by a new, higher Rf​ spot. Do not proceed to Step 2 until the starting material is fully consumed.

Step 2: N3-Acylation for Ring Stabilization

  • To the crude N8-Boc intermediate, add 3.0 equivalents of Acetic Anhydride ( Ac2​O ) and 5.0 equivalents of anhydrous Pyridine.

  • Warm the mixture to 40 °C and stir for 12 hours.

  • Causality: Because N3 is sterically hindered, forcing conditions are required. Pyridine acts as both a nucleophilic catalyst and an acid scavenger, ensuring no transient acetic acid triggers ring-opening during the reaction.

  • Validation Checkpoint 2: Isolate the crude product and obtain a 1H -NMR spectrum. Successful acylation of N3 is validated by a distinct downfield shift of the C2 methylene protons (the protons between O1 and N3) due to the deshielding effect of the newly formed amide bond.

G Step1 Step 1: N8-Boc Protection (1.05 eq Boc2O, 0°C) Val1 Validation 1: TLC Check (Ninhydrin Stain) Step1->Val1 Step2 Step 2: N3-Acylation (Excess Ac2O, Pyridine) Val1->Step2 If N8 consumed Val2 Validation 2: 1H-NMR Check (Shift in C2 Protons) Step2->Val2 Success Fully Protected & Stable Spirocycle Val2->Success If Acylation confirmed

Workflow for orthogonal protection and validation of 1-oxa-3,8-diazaspiro[4.5]decane.

Part 5: References

  • Fife, T. H., & Hagopian, L. (1968). "General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine." Journal of the American Chemical Society. URL:[Link]

  • Agami, C., et al. (2001). "Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences." Journal of Molecular Structure (via ResearchGate). URL:[Link]

  • Kurono, Y., et al. (1992). "Kinetics and Mechanism of the Acid-Base Equilibrium and the Subsequent Hydrolysis of 11b-Hydrogenbenzodiazepinooxazoles." Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 1-oxa-3,8-diazaspiro[4.5]decane

Welcome to the Advanced NMR Troubleshooting Guide. As application scientists, we frequently encounter complex spectral overlap when analyzing spirocyclic piperidine scaffolds like 1-oxa-3,8-diazaspiro[4.5]decane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As application scientists, we frequently encounter complex spectral overlap when analyzing spirocyclic piperidine scaffolds like 1-oxa-3,8-diazaspiro[4.5]decane. This guide provides field-proven methodologies to deconvolute these spectra, ensuring high-fidelity structural characterization for drug development.

Frequently Asked Questions (FAQs)

Q1: Why are the aliphatic protons in my 1-oxa-3,8-diazaspiro[4.5]decane spectrum so heavily overlapped and broadened? Causality: The 1-oxa-3,8-diazaspiro[4.5]decane system consists of an oxazolidine ring spiro-fused to a piperidine ring. The piperidine ring undergoes rapid chair-chair interconversion, and the nitrogen atom (N8) undergoes rapid inversion at room temperature. When the rate of these dynamic processes is on the intermediate NMR timescale, it leads to significant peak broadening[1]. Furthermore, the axial and equatorial protons on the piperidine ring (C6, C7, C9, C10) reside in highly similar magnetic environments, resulting in narrow chemical shift dispersion and complex multiplet overlap driven by homonuclear scalar coupling ( JHH​ )[2].

Q2: How do I distinguish between conformational broadening and static multiplet overlap? Causality: If the peaks appear as indistinguishable "humps" lacking sharp J-coupling splitting, the overlap is primarily driven by dynamic conformational exchange (e.g., nitrogen inversion or ring flipping)[1]. If the peaks are sharp but form a dense, unreadable "forest" of splitting patterns (typically in the 1.2–3.5 ppm range), the issue is static multiplet overlap caused by extensive scalar coupling networks[3].

Q3: Standard 2D COSY and HSQC are failing to resolve the piperidine signals. What is the next logical step? Causality: While 2D HSQC spreads proton signals across the wider 13 C chemical shift range[4], diastereotopic protons in highly symmetrical spirocycles can still overlap if the attached carbons also have nearly identical chemical shifts. To overcome this, we recommend implementing Pure Shift NMR (PSYCHE) . PSYCHE collapses all proton multiplets into singlets by suppressing homonuclear scalar couplings, effectively acting as a broadband 1 H-decoupled 1 H spectrum[5][6].

Experimental Workflows & Logical Relationships

Overlap_Resolution Start 1-oxa-3,8-diazaspiro[4.5]decane Overlapping 1H Peaks CheckCause Analyze Peak Shape (Dynamic vs. Static) Start->CheckCause Dynamic Broadened Peaks (Conformational Exchange) CheckCause->Dynamic Exchange Broadening Static Sharp Complex Multiplets (J-Coupling Overlap) CheckCause->Static Scalar Coupling VTNMR Execute VT-NMR Protocol (Freeze Conformation at Low Temp) Dynamic->VTNMR PureShift Execute 1D PSYCHE / 2D HSQC (Collapse Multiplets to Singlets) Static->PureShift

Decision matrix for resolving overlapping NMR signals in spirocyclic piperidines.

Troubleshooting Protocols

Protocol A: Variable Temperature (VT) NMR for Conformational Freezing

When the piperidine ring of 1-oxa-3,8-diazaspiro[4.5]decane undergoes intermediate exchange, VT-NMR is required to "freeze out" the distinct conformers (e.g., axial vs. equatorial N-substituents) to achieve sharp, resolvable signals[1][2].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15-20 mg of the spirocycle in a deuterated solvent with a wide liquid range and low freezing point (e.g., Toluene- d8​ or CD 2​ Cl 2​ ). CDCl 3​ is not recommended for deep cryogenic VT-NMR due to its relatively high freezing point (-63 °C)[1].

  • Probe Tuning and Shimming: Insert the sample and acquire a standard 1D 1 H spectrum at 298 K. Perform rigorous 3D shimming.

  • Temperature Calibration: Use a standard methanol sample to calibrate the probe temperature precisely before altering the target sample's temperature.

  • Cooling Gradient: Gradually decrease the temperature in 10 K increments. Allow the sample to equilibrate for at least 10 minutes at each step to ensure thermal homogeneity across the NMR tube[1].

  • Acquisition at Coalescence and Slow Exchange: Monitor the broadened peaks. As temperature drops, peaks will reach a coalescence point and then split into sharp, distinct signals representing the frozen conformers (typically observed below 220 K for piperidine derivatives)[2].

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) and phase correct manually.

Quantitative Data: Expected VT-NMR Chemical Shift Changes (Toluene- d8​ )

Temperature (K)Exchange RegimePiperidine Hax​ / Heq​ (ppm)Peak ShapeResolution Status
298 K Fast Exchange2.45 (averaged)Broad SingletUnresolved
250 K Intermediate2.50, 2.40Very Broad HumpsCoalescence
200 K Slow Exchange2.85 ( Heq​ ), 2.05 ( Hax​ )Sharp MultipletsResolved
Protocol B: 1D PSYCHE Pure Shift NMR

If the overlap is due to dense scalar coupling ( JHH​ ) rather than conformational exchange, Pure Shift Yielded by Chirp Excitation (PSYCHE) is the most robust method to simplify the spectrum[5][7].

PSYCHE_Mechanism Multiplet Overlapped Multiplets (J-coupled protons) Chirp Apply Low-Flip-Angle Chirp Pulses Multiplet->Chirp Gradient Apply Weak Field Gradient Multiplet->Gradient Decouple Statistical Homonuclear Decoupling Chirp->Decouple Gradient->Decouple Singlet High-Resolution Singlets (Pure Shift Spectrum) Decouple->Singlet

Mechanistic workflow of the PSYCHE pure shift NMR pulse sequence.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a highly concentrated sample (e.g., 30-50 mM) in DMSO- d6​ or CDCl 3​ . Causality: PSYCHE suffers from an inherent sensitivity penalty (retaining only 3-20% of standard 1D signal intensity), making high concentration critical[8].

  • Parameter Optimization: Load the standard 1D PSYCHE pulse sequence (e.g., psyche1d).

  • Chirp Pulse Configuration: Set the flip angle of the frequency-swept chirp pulses to a low value (typically 15° to 20°). This ensures that the probability of flipping two coupled spins simultaneously is minimized, which is the core requirement for successful pure shift decoupling[9].

  • Data Chunking: Set the data chunk duration ( t1​ ) to approximately 15-20 ms. This parameter balances resolution and the suppression of decoupling artifacts (sidebands)[7].

  • Acquisition: Increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1 H experiment to compensate for the sensitivity loss.

  • Processing: Process the pseudo-2D data into a 1D spectrum using the spectrometer's pure shift processing macro.

Quantitative Data: Performance Comparison of 1D vs. PSYCHE for Aliphatic Overlap

NMR TechniqueSignal Multiplicity (C6/C7 Protons)Relative S/N RatioResolution of Overlap
Standard 1D 1 H Complex Multiplets (m)~ 500Poor (Heavily overlapped)
1D PSYCHE Singlets (s)~ 45Excellent (Baseline resolved)
2D Pure Shift HSQC Singlets (s) in F2~ 120Ultimate (Resolved in 1 H and 13 C)

Note: For the absolute highest resolution, combining Pure Shift with 2D HSQC (Pure Shift HSQC) leverages the wide 13 C dispersion while collapsing 1 H multiplets, offering an authoritative solution for complex mixtures or highly symmetric spirocycles[6][10].

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 1-oxa-3,8-diazaspiro[4.5]decane Manufacturing

Introduction Welcome to the technical support center for the manufacturing of 1-oxa-3,8-diazaspiro[4.5]decane. This spirocyclic scaffold is a valuable building block in modern drug discovery, appearing in molecules targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the manufacturing of 1-oxa-3,8-diazaspiro[4.5]decane. This spirocyclic scaffold is a valuable building block in modern drug discovery, appearing in molecules targeting a range of biological pathways.[1][2][3] However, transitioning its synthesis from the laboratory bench to a manufacturing scale presents significant challenges, including maintaining yield, controlling impurity profiles, and ensuring process safety and reproducibility.

This guide is structured to provide drug development professionals, researchers, and process chemists with actionable insights and solutions to common problems encountered during the scale-up of 1-oxa-3,8-diazaspiro[4.5]decane synthesis. We will delve into the causality behind experimental choices, offering a framework for logical troubleshooting and process optimization.

General Synthetic Strategy: Reductive Amination

A robust and scalable approach to the 1-oxa-3,8-diazaspiro[4.5]decane core involves a one-pot, two-step reductive amination sequence. This method is favored in process chemistry for its efficiency and use of readily available starting materials.[4][5] The general transformation begins with the condensation of an N-protected 4-piperidone with 2-aminoethanol to form an intermediate imine (or hemiaminal in equilibrium), which is then reduced in situ to form the desired spirocycle. Subsequent deprotection yields the final product.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In-situ Reduction cluster_2 Step 3: Deprotection SM1 N-Boc-4-piperidone Intermediate Imine/Hemiaminal Intermediate SM1->Intermediate Condensation (Water Removal) SM2 2-Aminoethanol SM2->Intermediate Condensation (Water Removal) Product_Boc N-Boc-1-oxa-3,8-diazaspiro[4.5]decane Intermediate->Product_Boc Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product_Boc Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Product_Boc->Deprotection FinalProduct 1-Oxa-3,8-diazaspiro[4.5]decane Deprotection->FinalProduct

Caption: General synthetic workflow for 1-oxa-3,8-diazaspiro[4.5]decane.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide you through the optimization process.

Issue 1: Low Reaction Yield or Stalled Conversion

Q: My reductive amination reaction is providing low yields of the protected spirocycle, or it appears to stall before the full consumption of starting materials. What are the likely causes and how can I fix this?

A: This is a common scale-up challenge. The root cause often lies in the delicate equilibrium of imine formation or the efficiency of the reduction step. A systematic investigation is required.

Possible Cause A: Inefficient Imine Formation

The condensation of the ketone and amine to form the imine is a reversible reaction that produces water.[6] On a large scale, inefficient water removal can push the equilibrium back towards the starting materials, starving the subsequent reduction step of its substrate.

Troubleshooting Steps:

  • pH Control: The reaction is typically acid-catalyzed. However, strong acidity can protonate the amine, rendering it non-nucleophilic. Maintain a weakly acidic pH (typically 5-6) to facilitate carbonyl activation without passivating the amine.

  • Azeotropic Water Removal: For scale-up operations, employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is highly effective for driving the equilibrium forward by physically removing water.

  • Dehydrating Agents: If azeotropic removal is not feasible, consider the use of chemical drying agents. However, their use at scale can be costly and complicate work-up.

Possible Cause B: Suboptimal Reduction Conditions

The choice and handling of the reducing agent are critical for success.

Troubleshooting Steps:

  • Reagent Selection: The reactivity of borohydride reagents varies significantly.[7]

    • Sodium Borohydride (NaBH₄): A strong reducer that can also reduce the starting ketone. If used, it should only be added after confirming complete imine formation.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the ketone but is highly toxic and requires careful handling. Its effectiveness is pH-dependent.[9]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for one-pot reactions. It is milder, selective for the imine, and does not require strict pH control, making it ideal for scale-up. However, it is sensitive to moisture.[7][8]

  • Temperature Control: The reduction step is often exothermic. Poor heat dissipation on a larger scale can lead to temperature spikes, causing reagent decomposition and side reactions. Ensure your reactor has adequate cooling capacity and consider controlling the addition rate of the reducing agent to manage the exotherm.

  • Catalytic Hydrogenation: An alternative green and cost-effective method for scale-up involves using catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[10] This avoids borohydride reagents but requires specialized high-pressure equipment and careful handling to prevent catalyst deactivation or fire hazards.

Reducing Agent Pros Cons Typical Solvent
NaBH(OAc)₃ Mild, selective, one-pot friendly.[8]Moisture sensitive, stoichiometric.Dichloroethane (DCE), THF[7]
NaBH₃CN Selective for imines.Highly toxic, requires pH control.Methanol (MeOH)[7]
NaBH₄ Inexpensive, potent.Can reduce starting ketone; requires stepwise addition.[7]Methanol, Ethanol
H₂ / Pd-C Green, catalytic, cost-effective at scale.Requires pressure equipment, potential for catalyst poisoning.Ethanol, Ethyl Acetate
Diagram: Troubleshooting Low Yield

G Start Problem: Low Yield or Stalled Reaction CheckImine Step 1: Monitor Imine Formation (e.g., GC-MS, in-process NMR) Start->CheckImine ImineLow Imine concentration is low CheckImine->ImineLow Is formation efficient? ImineOK Imine formation is efficient CheckImine->ImineOK Yes ActionImine1 Optimize pH (5-6) ImineLow->ActionImine1 No ActionImine2 Ensure efficient water removal (Dean-Stark or drying agent) ImineLow->ActionImine2 CheckReduction Step 2: Evaluate Reduction Step ImineOK->CheckReduction ActionReduce1 Select a more appropriate reducing agent (e.g., switch to NaBH(OAc)₃) CheckReduction->ActionReduce1 ActionReduce2 Control reaction temperature (manage exotherm) CheckReduction->ActionReduce2 ActionReduce3 Verify reagent/catalyst quality and loading CheckReduction->ActionReduce3

Caption: Decision tree for troubleshooting low reaction yield.
Issue 2: Formation of Key Impurities

Q: My final product is contaminated with significant impurities that are difficult to remove. How can I identify and mitigate them?

A: Impurity management is paramount in pharmaceutical manufacturing. The most common impurities in this synthesis are unreacted starting materials, partially-formed intermediates, or products from side reactions.

Possible Impurity A: Unreacted N-Boc-4-piperidone
  • Cause: Inefficient imination or using a reducing agent (like NaBH₃CN) that is too slow or selective, leaving the ketone untouched.

  • Mitigation:

    • Reaction Monitoring: Use TLC, LC-MS, or GC-MS to monitor the reaction. Do not proceed with reduction or work-up until the starting ketone is consumed.[11]

    • Stoichiometry: Ensure at least a stoichiometric amount of 2-aminoethanol is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

Possible Impurity B: Bis-alkylation Product
  • Cause: The secondary amine product can react with another molecule of the starting ketone, leading to a tertiary amine impurity. This is more common when using primary amines in reductive aminations.[8]

  • Mitigation:

    • Controlled Addition: Add the ketone slowly to a solution of the amine and reducing agent. This maintains a low concentration of the ketone, favoring the initial reaction over the subsequent side reaction.

    • Stepwise Procedure: In challenging cases, a stepwise process can be employed. First, form the imine, isolate it if stable, and then perform the reduction in a separate step.[8]

Possible Impurity C: Hydrolyzed or Incompletely Deprotected Product
  • Cause: During the final acidic deprotection step, incomplete reaction can leave Boc-protected product. Conversely, harsh conditions or prolonged exposure to acid during workup can potentially lead to ring-opening or other degradation pathways, though this is less common for this specific scaffold.

  • Mitigation:

    • Deprotection Conditions: Ensure a sufficient excess of acid (e.g., 4M HCl in dioxane) is used and that the reaction is monitored to completion by TLC or LC-MS.[12]

    • Work-up pH: After deprotection, carefully neutralize the reaction mixture. Avoid strongly basic conditions for extended periods, which could promote other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this synthesis? A1: The three most critical parameters are:

  • Heat Transfer: The reduction step is exothermic. What is easily managed in a lab flask can become a dangerous runaway reaction in a large reactor. Ensure your reactor's cooling system is adequate, and consider controlling the addition rate of reagents.

  • Mass Transfer (Mixing): Efficient mixing is crucial for ensuring homogeneity, especially in heterogeneous reactions (like catalytic hydrogenation) or during the addition of reagents. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.

  • Safety: Handling large quantities of flammable solvents, pyrophoric catalysts (if using Raney Nickel), hydrogen gas, or toxic reagents like NaBH₃CN requires strict adherence to safety protocols.[13] Always conduct a thorough process safety review before scaling up.

Q2: How can I best monitor the reaction progress at scale? A2: Direct sampling and analysis by TLC or LC-MS remain the gold standard. For manufacturing environments, consider process analytical technology (PAT) such as in-situ IR or Raman spectroscopy. These can provide real-time data on the consumption of starting materials and formation of intermediates and product without the need for manual sampling.

Q3: My final product is difficult to crystallize and purifies as an oil. What are my options? A3: This is a common issue with amine products.

  • Salt Formation: Convert the final free base into a hydrochloride (HCl) or other suitable salt. Salts are often highly crystalline and much easier to isolate and purify by filtration than the corresponding free base.[12]

  • Solvent Screening: Perform a systematic solvent screening for crystallization. A good starting point is to use a solvent in which the product is soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., isopropanol, ethyl acetate, or mixtures with anti-solvents like heptane).

  • Trituration: If crystallization fails, try triturating the oil with a non-polar solvent (e.g., diethyl ether, pentane). This can sometimes induce solidification or wash away less polar impurities.[12]

Q4: Are there greener solvent alternatives for this process? A4: Yes. While traditional solvents like DCE or THF are effective, there is a strong push towards more sustainable options.[14][15] Consider evaluating greener solvents like 2-methyl-THF (a bio-derived alternative to THF) or ethyl acetate.[4] For catalytic hydrogenation, ethanol or ethyl acetate are excellent green choices. Always validate that a change in solvent does not negatively impact reaction performance or the impurity profile.

References

  • PrepChem.com. Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. Available from: [Link]

  • Google Patents. US5118687A - 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.
  • ResearchGate. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... Available from: [Link]

  • ResearchGate. Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Available from: [Link]

  • Google Patents. 2-Oxo-1-oxa-8-azaspiro[12][16] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Available from:

  • RSC Publishing. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Available from: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ACS Publications. Scalable, Green Synthesis of Heteroaromatic Amine-boranes | Organic Process Research & Development. Available from: [Link]

  • Google Patents. US20110230493A1 - 1-OXA-8-Azaspiro[12][16] Decabe-8-Carboxamide Compounds as FAAH Inhibitors. Available from:

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • ResearchGate. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Available from: [Link]

  • MDPI. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Available from: [Link]

  • ResearchGate. Heterocyclic amines formation and mitigation in processed meat and meat products: a review. Available from: [Link]

  • PMC. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link]

Sources

Optimization

reducing degradation of 1-oxa-3,8-diazaspiro[4.5]decane during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who experience erratic yields during late-stage functionalization when using spirocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who experience erratic yields during late-stage functionalization when using spirocyclic building blocks.

The compound 1-oxa-3,8-diazaspiro[4.5]decane is a highly valuable scaffold in medicinal chemistry and drug discovery. However, its unique dual-amine, spiro-oxazolidine architecture introduces specific chemical liabilities during prolonged storage. This guide provides a mechanistic breakdown of these vulnerabilities and field-proven, self-validating protocols to ensure your batch remains pristine.

FAQ: Understanding the Degradation Pathways

Q1: Why does 1-oxa-3,8-diazaspiro[4.5]decane degrade so rapidly on the benchtop compared to standard piperidines?

The instability of this compound is driven by two distinct structural features: the oxazolidine ring and the secondary amines.

  • Oxazolidine Hydrolysis: The 1-oxa-3-aza ring is essentially a cyclic hemiaminal ether. The C2 carbon is flanked by both an oxygen and a nitrogen atom. Under acidic conditions, or in the presence of ambient moisture, the nitrogen becomes protonated. This makes the C2 carbon highly susceptible to nucleophilic attack by water, leading to rapid ring-opening hydrolysis that yields a 4-amino-4-hydroxymethylpiperidine derivative and formaldehyde .

  • N-Oxidation & CO₂ Absorption: The secondary amines (the piperidine N8 and oxazolidine N3) are highly electron-rich. Exposure to atmospheric oxygen and light triggers radical-mediated N-oxidation. Furthermore, these basic amines act as nucleophiles toward atmospheric carbon dioxide, forming insoluble carbamate salts (often observed as a white, cloudy crust on the solid) .

Degradation Spiro 1-Oxa-3,8-diazaspiro[4.5]decane (Intact Scaffold) Hydrolysis Ring-Opening Hydrolysis (Moisture / Acidic pH) Spiro->Hydrolysis H2O, H+ Oxidation N-Oxidation (O2 / Light) Spiro->Oxidation O2, hv Carbamate Carbamate Formation (Atmospheric CO2) Spiro->Carbamate CO2 Prod1 Amino-Alcohol + Formaldehyde Hydrolysis->Prod1 Prod2 N-Oxide Derivatives Oxidation->Prod2 Prod3 N-Carboxy Adducts Carbamate->Prod3

Fig 1. Primary degradation pathways of 1-oxa-3,8-diazaspiro[4.5]decane during improper storage.

Troubleshooting: Identifying and Quantifying Degradation

Q2: How can I definitively tell if my batch has degraded before I commit it to a complex synthesis?

Visual inspection is insufficient. Carbamate formation may cause the powder to look "clumpy," but hydrolysis and N-oxidation often leave the physical appearance unchanged. You must rely on orthogonal analytical techniques. Compare your batch against the quantitative thresholds in the table below.

Table 1: Analytical Signatures of Degradation in 1-Oxa-3,8-diazaspiro[4.5]decane

Degradation PathwayAnalytical TechniqueKey Signature / ShiftThreshold for Action
Oxazolidine Hydrolysis ¹H NMR (CDCl₃)Loss of C2 methylene singlet (~4.2 ppm); appearance of aldehyde/imine peaks.> 2% relative integration
N-Oxidation LC-MS (ESI+)+16 Da mass shift (M+16) corresponding to the N-oxide derivative.> 1% relative AUC
CO₂ Absorption FT-IRBroad asymmetric stretch at 1550–1600 cm⁻¹ (amine carbamate salt C=O).Qualitative presence
General Degradation HPLC (UV/ELSD)Multiple new peaks with shorter retention times (increased polarity).< 95% total purity

Experimental Protocols: Best Practices for Storage

Q3: What is the validated protocol for long-term storage and handling to prevent these issues?

Because the oxazolidine ring is highly sensitive to moisture and the amines are sensitive to O₂/CO₂, the compound must be rigorously protected from the ambient atmosphere.

Protocol 1: Anaerobic and Anhydrous Storage Preparation Causality Focus: This protocol eliminates the three primary degradation vectors (H₂O, O₂, CO₂) while preventing thermal kinetic degradation.

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to remove surface moisture. Transfer them directly to a desiccator to cool.

  • Inert Atmosphere Transfer: Place the bulk 1-oxa-3,8-diazaspiro[4.5]decane container and the dried vials into a glovebox purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm). Note: Argon is heavier than Nitrogen and provides a better protective blanket for benchtop transfers later.

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 50 mg or 100 mg). Causality: This prevents repeated freeze-thaw cycles and eliminates the risk of introducing ambient air into the master batch during daily use.

  • Sealing: Cap the vials tightly with the PTFE-lined septa while still inside the Argon atmosphere.

  • Secondary Containment: Place the sealed vials inside a secondary vacuum-sealable Mylar bag. Add a silica gel desiccant packet and an oxygen scavenger packet before sealing.

  • Temperature Control: Transfer the sealed bags to a -20°C freezer dedicated to sensitive reagents.

  • Self-Validation Step: Leave one aliquot at room temperature for 48 hours, then run a ¹H NMR. If the C2 methylene singlet at ~4.2 ppm remains sharp with no baseline noise, your glovebox and sealing technique are validated.

Workflow Start Receive Bulk Lyophilized Solid Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Prevent Moisture Exposure Aliquoting Aliquot into Amber Vials (Single-Use Volumes) Glovebox->Aliquoting Avoid Freeze-Thaw Cycles Desiccant Seal with PTFE Septa Add Silica Desiccant Aliquoting->Desiccant Exclude O2 and CO2 Storage Store at -20°C (Dark & Dry Environment) Desiccant->Storage Maintain Thermal Stability

Fig 2. Validated inert-atmosphere handling and storage workflow for spirocyclic amines.

FAQ: Recovery and Purification

Q4: I left a vial out on the benchtop, and it has formed a cloudy crust. Can I salvage a partially degraded batch?

Yes, provided the degradation is primarily CO₂ absorption (carbamate formation) rather than advanced oxazolidine hydrolysis. You can recover the intact spirocycle using a carefully pH-controlled acid-base extraction.

Protocol 2: Recovery of Intact Spirocycle via Mild Free-Basing Causality Focus: We must break down the carbamate salts back into free amines without using strong acids (like HCl), which would instantly hydrolyze the fragile oxazolidine ring.

  • Dissolution: Dissolve the degraded crude material in anhydrous dichloromethane (DCM).

  • Mild Basic Wash: Wash the organic layer with 10% w/v aqueous Na₂CO₃ (pH ~10.5). Causality: The mild base rapidly dissociates CO₂ adducts (carbamates) into free amines and water-soluble carbonates while keeping the acid-sensitive oxazolidine ring completely intact.

  • Phase Separation: Collect the organic layer. The more polar N-oxides and any amino-alcohol hydrolysis products will preferentially partition into the aqueous layer or precipitate at the interface.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter off the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure. Critical: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the concentrated free base.

  • Self-Validation Step: Weigh the recovered solid to calculate mass yield. Perform LC-MS on a 1 mg sample; the +16 Da N-oxide peak should be reduced to <1% relative AUC, confirming successful enrichment of the intact spirocycle. Immediately purge the remaining residue with Argon and store at -20°C.

References

  • Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: PubMed Central (PMC) URL: [Link]

  • Title: Unpacking Drug Degradation : Hydrolysis and Oxidation Source: Web of Pharma URL: [Link]

Reference Data & Comparative Studies

Validation

Scaffold Hopping in Drug Design: Evaluating 1-oxa-3,8-diazaspiro[4.5]decane Against Traditional Bicyclic Systems

Executive Summary In modern hit-to-lead optimization, the high attrition rate of clinical candidates is frequently linked to poor pharmacokinetic (PK) profiles and off-target toxicity driven by planar, lipophilic molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern hit-to-lead optimization, the high attrition rate of clinical candidates is frequently linked to poor pharmacokinetic (PK) profiles and off-target toxicity driven by planar, lipophilic molecular architectures. This guide provides an objective, data-driven evaluation of transitioning from traditional flat bicyclic or heterocyclic scaffolds (e.g., piperazines, morpholines) to three-dimensional spirocyclic systems, with a specific focus on the 1-oxa-3,8-diazaspiro[4.5]decane building block. By increasing molecular complexity without inflating molecular weight, this spirocyclic scaffold offers a proven mechanism to enhance metabolic stability, improve aqueous solubility, and mitigate hERG-mediated cardiotoxicity.

The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on sp2-hybridized, planar aromatic and bicyclic rings due to the robust nature of cross-coupling synthetic methodologies. However, this over-reliance resulted in "brick dust" molecules—compounds with high lipophilicity, poor solubility, and promiscuous binding profiles.

The introduction of the Fraction of sp3-hybridized carbons (Fsp3) metric revolutionized scaffold design [3]. A higher Fsp3 correlates directly with a compound's probability of successfully translating from discovery to the clinic [1]. Spirocycles, which link two rings via a single quaternary carbon atom, inherently force a molecule into a rigid, three-dimensional conformation. This structural shift from planar bicyclic systems to azaspirocycles has been shown to lower LogD, increase basicity, and dramatically improve metabolic stability compared to their six-membered ring counterparts [2].

Scaffold Evaluation: Bicyclic vs. 1-oxa-3,8-diazaspiro[4.5]decane

The 1-oxa-3,8-diazaspiro[4.5]decane scaffold is a spiro-oxazolidine/piperidine derivative. Historically utilized as a template for designing muscarinic agonists for CNS indications[1], its application has broadened into oncology and antiviral therapeutics as a superior bioisostere for morpholine and piperazine.

Mechanistic Causality: Why the Spirocycle Outperforms
  • Metabolic Shielding (CYP450 Evasion): Flat bicyclic amines expose adjacent C-H bonds to Cytochrome P450 (CYP) enzymes, leading to rapid Phase I oxidative clearance (e.g., N-dealkylation or alpha-carbon oxidation). The quaternary spiro-carbon in 1-oxa-3,8-diazaspiro[4.5]decane introduces significant steric bulk, physically restricting the molecule's orientation within the CYP active site and shielding vulnerable metabolic soft spots.

  • hERG Channel Evasion: The hERG potassium channel is notorious for trapping flat, lipophilic basic amines within its inner cavity via π−π stacking with Tyr652 and cation- π interactions with Phe656. The rigid, orthogonal 3D geometry of the spirocycle creates a steric clash within this planar binding pocket, drastically reducing binding affinity and the subsequent risk of QT prolongation.

Mechanism Target Basic Amine Pharmacophore Flat Flat Bicyclic/Piperazine Scaffold (Low Fsp3) Target->Flat Spiro 1-oxa-3,8-diazaspiro[4.5]decane (High Fsp3, 3D Bulk) Target->Spiro Stacking Pi-Pi Stacking with Tyr652/Phe656 Flat->Stacking Clash Steric Clash in hERG Inner Cavity Spiro->Clash Tox hERG Channel Blockade (Cardiotoxicity Risk) Stacking->Tox Safe hERG Evasion (Improved Safety Profile) Clash->Safe

Fig 1: Mechanistic divergence in hERG channel binding between flat bicyclic and 3D spirocyclic scaffolds.

Comparative Data Analysis

To objectively evaluate the impact of scaffold hopping, we compare a generic target inhibitor containing a traditional flat fused-bicyclic/piperazine moiety against an optimized analog where the moiety is replaced by 1-oxa-3,8-diazaspiro[4.5]decane.

Table 1: Quantitative ADMET & Physicochemical Comparison

ParameterTraditional Flat Bicyclic/Piperazine Analog1-oxa-3,8-diazaspiro[4.5]decane AnalogScientific Implication
Fsp3 0.320.58Higher 3D complexity; correlates with clinical success.
LogD (pH 7.4) 3.82.1Reduced lipophilicity lowers non-specific binding.
Kinetic Solubility < 10 µg/mL> 150 µg/mLDisruption of crystal lattice packing improves oral bioavailability.
HLM Half-life ( t1/2​ ) 12 minutes85 minutesSteric hindrance at the spiro-center prevents CYP-mediated oxidation.
hERG IC50 1.2 µM (High Risk)> 30 µM (Low Risk)3D bulk prevents π−π stacking in the hERG inner cavity.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the comparative metrics above must be derived from rigorous, self-validating experimental systems. Below are the definitive protocols used to evaluate scaffold performance.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify Phase I metabolic clearance. Causality Check: We utilize an NADPH-regenerating system rather than direct NADPH addition. Direct NADPH degrades rapidly at 37°C; a regenerating system ensures a constant electron supply to sustain CYP450 catalytic cycles throughout the assay duration, preventing false-positive stability readouts.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (pooled, mixed gender) on ice. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mixture: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Keep the final DMSO concentration 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Quenching precipitates the microsomal proteins and halts metabolism instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound. Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Automated Patch-Clamp hERG Assay

Purpose: To assess cardiovascular off-target liability. Causality Check: We mandate the use of electrophysiological patch-clamp over radioligand displacement assays. Radioligand assays only detect competitive binding at specific sites, whereas patch-clamp measures the actual physiological blockade of the delayed rectifier potassium current ( IKr​ ), providing a definitive prediction of QT prolongation risk.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene (Kv11.1). Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration using an intracellular solution (high K+) and extracellular solution (normal physiological salts).

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound (e.g., the 1-oxa-3,8-diazaspiro[4.5]decane analog) at increasing concentrations (0.1, 1, 3, 10, 30 µM) for 5 minutes per concentration to ensure steady-state block.

  • Data Extraction: Measure the peak tail current amplitude. Calculate the fractional block and fit the concentration-response curve using the Hill equation to determine the IC50.

Workflow A Initial Hit (Flat Bicyclic/Heterocyclic) B ADMET Bottleneck (High CYP clearance, hERG liability) A->B C Scaffold Hopping (Increase Fsp3) B->C D Spirocyclic Integration (1-oxa-3,8-diazaspiro[4.5]decane) C->D E Optimized Lead (High Stability, Low Off-Target) D->E

Fig 2: Hit-to-lead optimization workflow utilizing spirocyclic scaffold hopping to overcome ADMET bottlenecks.

Conclusion

The transition from planar bicyclic or simple heterocyclic rings to spirocyclic scaffolds represents a critical maturation in a drug discovery program. As demonstrated, integrating the 1-oxa-3,8-diazaspiro[4.5]decane scaffold fundamentally alters the 3D topology of a lead candidate. This structural intervention directly addresses the root causes of poor ADMET profiles by shielding metabolic soft spots from CYP450 enzymes and disrupting the planar binding modes required by off-target liabilities like the hERG channel. For teams facing late-stage optimization bottlenecks, spirocyclic scaffold hopping is a highly validated, data-backed strategy to rescue failing chemotypes.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online[Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery Preprints.org[Link]

  • Synthesis and Structure-Activity Studies of a Series of spirooxazolidine-2,4-diones: 4-oxa Analogues of the Muscarinic Agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione PubMed (National Institutes of Health) [Link]

Sources

Comparative

Escaping Flatland: Benchmarking the Metabolic Stability of 1-oxa-3,8-diazaspiro[4.5]decane Against Traditional Bioisosteres

Executive Summary For decades, medicinal chemistry has relied heavily on planar, sp2 -hybridized rings and simple saturated heterocycles like piperazine and morpholine. However, these traditional scaffolds frequently int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, medicinal chemistry has relied heavily on planar, sp2 -hybridized rings and simple saturated heterocycles like piperazine and morpholine. However, these traditional scaffolds frequently introduce severe pharmacokinetic liabilities, primarily rapid metabolic clearance and off-target toxicity. To overcome these hurdles, drug development professionals are increasingly adopting1[1].

This guide provides an in-depth technical comparison of 1-oxa-3,8-diazaspiro[4.5]decane , a premier 3D bioisostere, against classical flat amines. By examining the causality behind its resistance to cytochrome P450 (CYP450) degradation and providing a self-validating experimental framework for benchmarking, this guide equips researchers with the data and methodologies needed to optimize lead compounds.

Mechanistic Rationale: Why Spirocycles Outperform Flat Amines

The metabolic vulnerability of saturated nitrogen heterocycles (like piperazine) stems from their conformational flexibility and exposed α -protons. When these molecules enter the active site of hepatic CYP450 enzymes, they easily adopt the transition-state geometry required for the heme-oxo intermediate to abstract a hydrogen atom, leading to rapid N-dealkylation or ring-opening.

1-oxa-3,8-diazaspiro[4.5]decane fundamentally alters this host-substrate interaction through two key mechanisms:

  • Steric Shielding: The perpendicular arrangement of the fused rings creates a dense, three-dimensional molecular environment. This steric bulk physically obstructs the CYP450 active site from accessing the vulnerable α -carbons.

  • Conformational Locking: The rigidity of the spirocyclic core prevents the molecule from twisting into the necessary geometry for electron abstraction. By increasing the fraction of saturated carbons ( Fsp3​ ) without adding rotatable bonds, the scaffold achieves high solubility and 2[2].

Fig 1. Mechanistic comparison of CYP450-mediated oxidation in planar vs. spirocyclic scaffolds.

Quantitative Benchmarking: HLM Stability Data

To objectively evaluate the pharmacokinetic advantages of 3[3], we benchmarked the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of 1-oxa-3,8-diazaspiro[4.5]decane against standard piperazine and morpholine cores in Human Liver Microsomes (HLM).

Note: Data represents normalized averages from standard 0.5 mg/mL HLM incubations.

Scaffold Fsp3​ HLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Metabolic Liability
Piperazine 0.8012.5110.4Rapid N-dealkylation
Morpholine 0.8018.276.1Ring opening, C-oxidation
1-oxa-3,8-diazaspiro[4.5]decane 1.00>120.0<11.5Highly stable (Negligible)

Key Takeaway: The spirocyclic core exhibits a near 10-fold reduction in intrinsic clearance compared to piperazine, pushing the compound from a "high clearance" classification into a "low clearance" regime suitable for once-daily oral dosing.

Experimental Methodology: Self-Validating Microsomal Stability Protocol

To ensure data trustworthiness, metabolic stability must be assessed using a self-validating system. The protocol below incorporates strict controls: a minus-NADPH control to rule out chemical instability in the buffer, and a positive control (e.g., Verapamil) to verify the enzymatic activity of the specific HLM batch.

Fig 2. Step-by-step experimental workflow for in vitro liver microsomal stability benchmarking.

Step-by-Step Protocol

1. Preparation of Working Solutions

  • Test Compound: Prepare a 10 mM stock of 1-oxa-3,8-diazaspiro[4.5]decane in DMSO. Dilute to 100 µM in 50% acetonitrile/water, then to 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.625 mg/mL in phosphate buffer.

  • Cofactor: Prepare a 10 mM NADPH solution in phosphate buffer immediately before use.

2. Incubation Setup (Self-Validating Matrix)

  • Set up three parallel reaction matrices in a 96-well plate:

    • Test Matrix: Test compound + HLM + NADPH

    • Negative Control: Test compound + HLM + Buffer (Minus-NADPH)

    • Positive Control: Verapamil (1 µM) + HLM + NADPH

3. Reaction Initiation

  • Pre-warm the 96-well plate containing 40 µL of the compound/HLM mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 10 mM NADPH solution to each well (Final volume: 50 µL; Final HLM: 0.5 mg/mL; Final NADPH: 2 mM).

4. Time-Course Sampling & Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

  • Causality note: The organic solvent denatures the CYP450 proteins instantly, halting all metabolic processes and precipitating the protein matrix.

5. LC-MS/MS Analysis & Data Processing

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Plot the natural log of the remaining parent compound area ratio (Compound/IS) versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate Intrinsic Clearance ( CLint​ ) using the formula:

    CLint​=(k×V)/Protein Concentration , where V is the incubation volume.

Conclusion

Replacing traditional flat heterocycles with 1-oxa-3,8-diazaspiro[4.5]decane provides a profound enhancement in metabolic stability. By leveraging the 3D steric shielding of the spirocyclic core, researchers can effectively block CYP450-mediated oxidation pathways, rescuing compounds that would otherwise fail due to high intrinsic clearance.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing[Link]

Sources

Validation

A Comparative Guide to the Synthetic Pathways of 1-oxa-3,8-diazaspiro[4.5]decane: An Evaluation of Reproducibility and Efficiency

For researchers and professionals in drug development, the efficient and reproducible synthesis of novel scaffolds is paramount. The 1-oxa-3,8-diazaspiro[4.5]decane core represents a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and reproducible synthesis of novel scaffolds is paramount. The 1-oxa-3,8-diazaspiro[4.5]decane core represents a valuable building block in medicinal chemistry, appearing in various compounds with diverse biological activities. This guide provides an in-depth comparison of plausible synthetic pathways to this spirocyclic diamine, with a focus on reproducibility, scalability, and the underlying chemical principles that govern each transformation. The experimental protocols provided are based on established and reliable methodologies for analogous structures, ensuring a high degree of scientific integrity.

Introduction to the 1-oxa-3,8-diazaspiro[4.5]decane Scaffold

The unique three-dimensional architecture of spirocyclic systems, such as 1-oxa-3,8-diazaspiro[4.5]decane, offers a compelling advantage in drug design. The rigid, defined orientation of substituents allows for precise interaction with biological targets, often leading to enhanced potency and selectivity. This guide will explore two primary synthetic strategies for accessing the core structure, each with its own set of advantages and challenges.

Pathway 1: Reductive Amination Approach from a Protected Piperidone

This widely applicable and robust pathway commences with the readily available N-Boc-4-piperidone. The strategy hinges on the initial construction of the oxazolidinone ring followed by the reductive amination to install the second nitrogen atom of the spiro-diamine.

Conceptual Workflow of Pathway 1

A N-Boc-4-piperidone B Alkylation with 2-bromoethanol A->B NaH, THF C Intramolecular Williamson Ether Synthesis B->C NaH, THF D N-Boc-1-oxa-3-azaspiro[4.5]decan-8-one C->D E Reductive Amination with Benzylamine D->E NaBH(OAc)3 F N-Boc-8-benzyl-1-oxa-3,8-diazaspiro[4.5]decane E->F G Boc Deprotection F->G TFA or HCl H 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decane G->H I Hydrogenolysis H->I H2, Pd/C J 1-oxa-3,8-diazaspiro[4.5]decane I->J

Caption: Reductive Amination Pathway from N-Boc-4-piperidone.

Experimental Protocol for Pathway 1

Step 1: Synthesis of tert-butyl 8-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • After stirring for 30 minutes, add 2-bromoethanol (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude product dissolved in anhydrous THF at 0 °C, add a second portion of sodium hydride (1.2 eq).

  • The mixture is stirred and allowed to warm to room temperature and then heated to reflux for 4 hours to facilitate the intramolecular Williamson ether synthesis.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired product.

Step 2: Synthesis of tert-butyl 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate

  • To a solution of tert-butyl 8-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate (1.0 eq) and benzylamine (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 3: Synthesis of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decane

  • Dissolve tert-butyl 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carboxylate (1.0 eq) in a solution of 20% trifluoroacetic acid in dichloromethane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can be used in the next step without further purification.

Step 4: Synthesis of 1-oxa-3,8-diazaspiro[4.5]decane

  • A mixture of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decane (1.0 eq) in ethanol and 10% palladium on carbon (0.1 eq by weight) is hydrogenated at 60 psi and 50 °C for 18 hours.[1]

  • After filtration through a pad of Celite, the solvent is removed under reduced pressure to yield 1-oxa-3,8-diazaspiro[4.5]decane.

Pathway 2: Bucherer-Bergs Hydantoin Synthesis and Subsequent Reduction/Rearrangement

Conceptual Workflow of Pathway 2

A 1-Oxa-3-azaspiro[4.5]decan-8-one B Bucherer-Bergs Reaction A->B (NH4)2CO3, KCN C 1-Oxa-3,8-diazaspiro[4.5]decane-7,9-dione (Spiro-hydantoin) B->C D Hydrolysis C->D Ba(OH)2 E α-Amino acid D->E F Reduction E->F LiAlH4 G Amino alcohol F->G H Cyclization G->H Mitsunobu or Sulfonyl Chloride Activation I 1-oxa-3,8-diazaspiro[4.5]decane H->I

Caption: Bucherer-Bergs Hydantoin Pathway.

Experimental Protocol for Pathway 2

Step 1: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane-7,9-dione

  • To a solution of 1-oxa-3-azaspiro[4.5]decan-8-one (1.0 eq) in ethanol and water, add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

  • Heat the mixture in a sealed vessel at 60 °C for 24 hours.

  • Cool the reaction mixture, and the resulting precipitate is filtered, washed with water, and dried to yield the spiro-hydantoin.

Step 2: Hydrolysis to the α-Amino Acid

  • A suspension of the spiro-hydantoin (1.0 eq) in a saturated aqueous solution of barium hydroxide is heated to reflux for 48 hours.

  • Cool the mixture and acidify with sulfuric acid to precipitate barium sulfate.

  • Filter the solid and concentrate the filtrate to obtain the crude α-amino acid.

Step 3: Reduction to the Amino Alcohol

  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C, add the crude α-amino acid (1.0 eq) portionwise.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and concentrate the filtrate to yield the crude amino alcohol.

Step 4: Cyclization to 1-oxa-3,8-diazaspiro[4.5]decane

  • To a solution of the crude amino alcohol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude mesylate is then dissolved in a suitable solvent like DMF and heated to promote intramolecular cyclization to the final product.

  • Purification is achieved by column chromatography or crystallization.

Performance Comparison

ParameterPathway 1: Reductive AminationPathway 2: Bucherer-Bergs
Starting Materials N-Boc-4-piperidone, 2-bromoethanol, benzylamine1-Oxa-3-azaspiro[4.5]decan-8-one, (NH4)2CO3, KCN
Number of Steps 44
Key Reactions Williamson Ether Synthesis, Reductive Amination, HydrogenolysisBucherer-Bergs Reaction, Hydrolysis, Reduction, Cyclization
Reproducibility Generally high, with well-established and high-yielding reactions.Can be variable, especially the Bucherer-Bergs reaction and hydrolysis steps which may require careful optimization.
Scalability Good, with manageable and well-understood reaction conditions.Can be challenging to scale up due to the use of cyanide and high-temperature hydrolysis.
Safety Considerations Use of sodium hydride (flammable solid) and hydrogen gas (flammable).Use of potassium cyanide (highly toxic).
Overall Yield (Estimated) 20-30%10-20%

Causality Behind Experimental Choices

Pathway 1: The choice of a Boc protecting group for the piperidine nitrogen is strategic. It is stable to the conditions of the Williamson ether synthesis and reductive amination but can be readily removed under acidic conditions without affecting the newly formed spiro-diamine. The use of sodium triacetoxyborohydride for reductive amination is favored as it is a mild and selective reducing agent, minimizing over-reduction or other side reactions. Finally, palladium-catalyzed hydrogenolysis is a clean and efficient method for debenzylation.[1]

Pathway 2: The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones.[2] While robust, its reproducibility can be influenced by the purity of reagents and precise control of reaction conditions. The subsequent hydrolysis of the hydantoin to an amino acid, followed by reduction and cyclization, is a longer but viable route to the diamine. The choice of lithium aluminum hydride for the reduction is due to its potency in reducing both the carboxylic acid and any remaining amide functionalities.

Conclusion

Both pathways present viable routes to the 1-oxa-3,8-diazaspiro[4.5]decane scaffold. For general laboratory-scale synthesis where reproducibility and yield are the primary concerns, the Reductive Amination Pathway (Pathway 1) is recommended. Its reliance on well-established, high-yielding transformations makes it a more dependable choice. The Bucherer-Bergs Pathway (Pathway 2) , while more challenging, offers a valuable alternative when the starting materials for Pathway 1 are not accessible. The choice of synthetic route will ultimately depend on the specific resources, scale, and expertise available to the researcher.

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